Hiv-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H17F3N4O3S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C25H17F3N4O3S/c1-15-29-30-25-11-2-16(14-32(15)25)21-13-19(31-36(33,34)20-7-3-17(26)4-8-20)6-10-23(21)35-24-9-5-18(27)12-22(24)28/h2-14,31H,1H3 |
InChI Key |
FETZTCIBTDELSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Quinoline-Based HIV-1 Integrase Allosteric Inhibitors
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a significant class of anti-HIV agents: quinoline-based allosteric integrase inhibitors. While the specific term "HIV-IN-10" does not correspond to a designated compound in publicly available scientific literature, it likely refers to the broader and highly important class of HIV integrase (IN) inhibitors based on the quinoline scaffold. This document will delve into the core scientific principles and methodologies underlying these compounds, using prominent examples from the literature to illustrate key concepts.
Introduction: A Novel Target in HIV Therapy
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process is critical for the establishment of a persistent infection. While integrase strand transfer inhibitors (INSTIs) have been highly successful in clinical practice, the emergence of drug-resistant strains necessitates the development of new therapeutics with alternative mechanisms of action.[1]
A promising new class of antiretroviral agents has emerged that targets a non-catalytic, allosteric site on the HIV-1 integrase.[1][3] These allosteric integrase inhibitors (ALLINIs) do not directly block the enzyme's active site but instead bind to a pocket at the dimer interface of the integrase's catalytic core domain. This binding event induces aberrant multimerization of the integrase, leading to the formation of non-functional enzyme complexes and ultimately suppressing viral replication. Among the most studied ALLINIs are those built upon a quinoline scaffold.
Discovery of Quinoline-Based ALLINIs
The discovery of this class of inhibitors was not a singular event but rather the result of systematic screening and medicinal chemistry efforts. Early hit compounds were identified through high-throughput screening using enzymatic assays designed to detect the inhibition of the 3'-processing activity of integrase. For instance, the 3-quinolineacetic acid derivative series, which includes the well-characterized compound BI 224436, was identified using an enzymatic integrase long terminal repeat (LTR) DNA 3′-processing assay.
These initial hits were then subjected to extensive structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. These studies revealed key structural features necessary for potent allosteric inhibition, including the central quinoline scaffold and specific substitutions at various positions.
General Synthesis Pathway
A general synthetic route to 4-arylquinoline-based ALLINIs has been described in the literature and typically involves a multi-step process. The following scheme illustrates a common pathway:
Experimental Protocol: General Synthesis of 4-Arylquinolines
A representative experimental protocol for the synthesis of 4-arylquinolines, as adapted from the literature, is as follows:
-
Gould-Jacobs Reaction: A substituted aniline is reacted with diethyl malonate at elevated temperatures, followed by thermal cyclization to yield a 4-hydroxyquinoline derivative.
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the corresponding 4-chloroquinoline.
-
Suzuki Coupling: The 4-chloroquinoline derivative is then coupled with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to introduce the aryl group at the 4-position.
-
Further Modifications: The resulting 4-arylquinoline may undergo further chemical modifications, such as ester hydrolysis, to yield the final active inhibitor.
Mechanism of Action: Aberrant Multimerization
Quinoline-based ALLINIs exert their antiviral effect through a novel mechanism of action that targets the multimerization state of HIV-1 integrase. Instead of blocking the catalytic site, these inhibitors bind to an allosteric pocket located at the dimer interface of the integrase catalytic core domain, a site that is also utilized by the host protein LEDGF/p75.
This binding event triggers a conformational change in the integrase enzyme, promoting its aberrant multimerization into higher-order oligomers that are catalytically inactive. This hyper-multimerization not only prevents the proper formation of the intasome complex required for integration but also disrupts the late stages of viral replication, leading to the production of non-infectious virions.
Quantitative Data on Biological Activity
The biological activity of quinoline-based ALLINIs is typically characterized by their 50% effective concentration (EC₅₀) in cell-based antiviral assays and their ability to induce integrase multimerization in vitro. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the therapeutic index.
| Compound | Description | In Vitro IN Multimerization EC₅₀ (µM) | Antiviral EC₅₀ (nM) | Cellular Cytotoxicity (CC₅₀) (µM) |
| BI 224436 | A well-characterized 3-quinolineacetic acid derivative. | Not explicitly reported as multimerization EC₅₀, but potent inducer. | <15 | >90 |
| 11b | para-Chloro-4-phenylquinoline derivative. | 0.10 | Not reported | Not reported |
| 15f | 2,3-benzo[b]dioxine substituted quinoline. | 0.08 | Not reported | Not reported |
Key Experimental Protocols
In Vitro HIV-1 Integrase Multimerization Assay
A common method to quantify the ability of compounds to induce integrase multimerization is the homogeneous time-resolved fluorescence (HTRF)-based assay.
Protocol Details:
-
Protein Preparation: Two preparations of recombinant HIV-1 integrase are used, each with a different tag (e.g., a histidine tag and a FLAG tag).
-
Compound Incubation: The tagged integrase proteins are incubated with serial dilutions of the test compound.
-
Antibody Addition: Fluorophore-conjugated antibodies specific to each tag are added. One antibody is conjugated to a donor fluorophore (e.g., Europium cryptate, Eu³⁺) and the other to an acceptor fluorophore (e.g., XL665).
-
Signal Detection: If the compound induces multimerization, the tagged integrase proteins come into close proximity, bringing the donor and acceptor fluorophores together. Excitation of the donor fluorophore results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength.
-
Data Analysis: The intensity of the HTRF signal is proportional to the degree of integrase multimerization. EC₅₀ values are calculated from the resulting dose-response curves.
Cellular Antiviral Assay
The antiviral activity of the compounds is assessed in cell culture models of HIV-1 infection.
Protocol Details:
-
Cell Culture: A suitable cell line (e.g., peripheral blood mononuclear cells, PBMCs) is infected with a laboratory strain of HIV-1.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compound.
-
Quantification of Viral Replication: After a period of incubation, the level of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.
-
Cytotoxicity Assay: The cytotoxicity of the compound on the host cells is measured in parallel, typically using a colorimetric assay (e.g., MTT or XTT assay), to determine the CC₅₀ value.
Conclusion
Quinoline-based allosteric inhibitors of HIV-1 integrase represent a significant advancement in the development of novel antiretroviral therapies. Their unique mechanism of action, which involves the induction of aberrant integrase multimerization, provides a valuable alternative to existing drugs and a promising strategy to combat drug resistance. The continued exploration of the structure-activity relationships within this class of compounds holds the potential for the discovery of even more potent and pharmacokinetically favorable clinical candidates.
References
An In-depth Technical Guide to the Mechanism of Action of HIV-1 Integrase Strand Transfer Inhibitors in HIV-1 Replication
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Hiv-IN-10" as specified in the topic is not found in publicly available scientific literature. This guide will focus on a well-established and clinically significant class of drugs that target HIV-1 integrase: Integrase Strand Transfer Inhibitors (INSTIs) . The "IN" in the requested topic likely refers to the integrase enzyme, making INSTIs a relevant and informative alternative.
Introduction to HIV-1 Integrase and Integrase Strand Transfer Inhibitors (INSTIs)
Human Immunodeficiency Virus type 1 (HIV-1) replication is a multi-step process that relies on several key viral enzymes. One such enzyme is integrase (IN) , which is essential for the covalent insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. This process, known as integration, allows the virus to utilize the host's cellular machinery for the transcription and translation of viral genes, leading to the production of new viral particles.
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of HIV-1 integration. By blocking this process, INSTIs effectively halt the viral replication cycle. The first-generation INSTIs, such as raltegravir and elvitegravir, have been followed by second-generation compounds like dolutegravir and bictegravir, which exhibit improved potency and a higher barrier to the development of drug resistance. This guide provides a detailed overview of the mechanism of action of INSTIs, supported by quantitative data, experimental protocols, and visual diagrams.
Mechanism of Action of Integrase Strand Transfer Inhibitors
The integration of viral DNA into the host genome is a two-step process catalyzed by HIV-1 integrase. First, during 3'-processing , the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA. This is followed by the strand transfer step, where the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.
INSTIs exert their inhibitory effect by binding to the active site of the integrase enzyme within the pre-integration complex (PIC). The PIC is a large nucleoprotein complex that includes the viral DNA and integrase. INSTIs chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are crucial for its catalytic activity. This action prevents the strand transfer reaction from occurring, thereby blocking the integration of the viral genome into the host chromosome. The viral DNA remains unintegrated in the cytoplasm, and the replication cycle is aborted.
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs) in blocking HIV-1 replication.
Quantitative Data: In Vitro Potency of INSTIs
The potency of INSTIs is typically quantified by two key parameters: the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). The IC50 value represents the concentration of the drug required to inhibit the activity of the isolated integrase enzyme by 50% in a biochemical assay. The EC50 value is the concentration required to inhibit viral replication by 50% in a cell-based (cellular) assay. The following table summarizes the in vitro potency of several FDA-approved INSTIs against wild-type HIV-1.
| Drug | Generation | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Raltegravir | First | 2-7[1] | 4.9 - 10.1[2] |
| Elvitegravir | First | 8.5[3] | 0.32 - 0.73[4] |
| Dolutegravir | Second | Not widely reported | 1.5 ± 0.6[5] |
| Bictegravir | Second | 7.5 ± 0.3 | 1.5 - 2.4 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and the HIV-1 strain used.
Experimental Protocols
The characterization of INSTIs involves a combination of biochemical and cellular assays to determine their potency and mechanism of action.
Biochemical Assay: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase. A common method is a non-radioactive, ELISA-based assay.
Methodology:
-
Plate Preparation: Streptavidin-coated 96-well plates are used. A biotin-labeled oligonucleotide duplex mimicking the viral DNA donor substrate is immobilized on the plate.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., an INSTI) are added to the wells and incubated to allow for binding to the integrase.
-
Strand Transfer Initiation: A digoxigenin (DIG)-labeled oligonucleotide duplex representing the target DNA is added to initiate the strand transfer reaction.
-
Detection: The plate is washed to remove unbound components. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the integrated target DNA.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the absorbance is measured. The signal intensity is proportional to the amount of strand transfer.
-
Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical HIV-1 integrase strand transfer assay.
Cellular Assay: Antiviral Activity Assay
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context. A common method utilizes a single-cycle infectivity assay with a reporter cell line.
Methodology:
-
Cell Plating: A suitable host cell line (e.g., TZM-bl cells, which express HIV-1 receptors and contain a Tat-inducible luciferase reporter gene) is plated in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for a period that allows for a single round of infection (typically 48-72 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured.
-
Data Analysis: The percent inhibition of viral replication is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is determined to ensure that the observed antiviral activity is not due to cell death.
Caption: Workflow for a cellular antiviral activity assay to determine EC50.
Conclusion
Integrase Strand Transfer Inhibitors represent a cornerstone of modern antiretroviral therapy. Their mechanism of action, which involves the specific inhibition of the strand transfer step of HIV-1 integration, provides a potent and durable means of suppressing viral replication. The development of second-generation INSTIs with improved resistance profiles highlights the success of targeting this essential viral enzyme. The biochemical and cellular assays described herein are fundamental tools for the discovery and characterization of novel INSTIs, paving the way for the development of even more effective therapies against HIV-1.
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hiv-IN-10: A Novel Allosteric Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hiv-IN-10 is a novel, orally active allosteric integrase inhibitor (ALLINI) demonstrating potent anti-HIV-1 activity. As a member of the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl class of inhibitors, this compound targets the HIV-1 integrase enzyme through a distinct mechanism compared to traditional integrase strand transfer inhibitors (INSTIs). By binding to an allosteric site at the integrase-integrase dimer interface, this compound induces aberrant multimerization of the enzyme, leading to the disruption of late-stage viral replication processes and the formation of non-infectious virions. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and antiviral potency, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds. This data highlights its high potency against HIV-1 replication.
Table 1: Antiviral Activity of this compound
| Parameter | Virus Strain | Cell Line | Value (nM) |
| EC50 | NLRepRluc | MT-2 | 3-5[1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Key Finding |
| Rat | Intravenous (IV) and Oral (PO) | Improved pharmacokinetic (PK) properties[1] |
Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.
Mechanism of Action
This compound functions as an allosteric inhibitor of HIV-1 integrase. Unlike catalytic site inhibitors, ALLINIs bind to the dimer interface of the integrase catalytic core domain (CCD), a site that is also utilized by the host protein LEDGF/p75. This binding event stabilizes an interaction between the CCD and the C-terminal domain (CTD) of another integrase dimer, inducing aberrant, higher-order multimerization of the enzyme. This has a dual effect on the HIV-1 replication cycle:
-
Late-Stage Inhibition: The primary mechanism of action is the disruption of virion maturation. The induced hyper-multimerization of integrase within the assembling virus particle is believed to interfere with the proper formation of the viral core and the correct packaging of the viral ribonucleoprotein complex. This results in the production of morphologically defective and non-infectious virions.
-
Early-Stage Inhibition: By binding to the LEDGF/p75 binding site, this compound can also compete with this host factor, which is important for tethering the pre-integration complex to the host cell chromatin. This can inhibit the integration of viral DNA into the host genome, although this is considered a secondary and less potent mechanism compared to the late-stage effects.
Experimental Protocols
Detailed experimental protocols for this compound have not been made publicly available. The following are representative protocols for the key assays used to characterize allosteric integrase inhibitors, based on standard methodologies in the field.
Antiviral Activity Assay (MT-2 Cell-Based Assay)
This assay determines the concentration of the inhibitor required to reduce viral replication by 50% (EC50).
Principle: MT-2 cells are a human T-cell line that are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects (CPE) upon infection. A recombinant HIV-1 strain expressing a reporter gene (e.g., Renilla luciferase, as in NLRepRluc) is used to quantify the extent of viral replication in the presence of the inhibitor.
Representative Protocol:
-
Cell Preparation: MT-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Dilution: this compound is serially diluted in culture medium to create a range of concentrations.
-
Infection: MT-2 cells are seeded in 96-well plates. The cells are then infected with the NLRepRluc virus in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-4 days).
-
Quantification: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Pharmacokinetic (PK) Study in Rats
This type of study assesses how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Principle: The compound is administered to rats, and blood samples are collected at various time points to measure the drug concentration in the plasma.
Representative Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound (e.g., 1-5 mg/kg) is administered via the tail vein to determine parameters without the absorption phase.
-
Oral (PO) Administration: A single dose of this compound (e.g., 5-10 mg/kg) is administered by oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using specialized software.
Conclusion and Future Directions
This compound is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action that is distinct from currently approved antiretroviral drugs. Its ability to induce aberrant integrase multimerization and disrupt viral maturation makes it a promising candidate for further investigation. The high potency observed in antiviral assays underscores its potential. However, further studies are required to fully characterize its pharmacokinetic and safety profiles, and to understand the potential for the development of viral resistance. The development of new ALLINIs like this compound represents a valuable strategy in the ongoing effort to combat the HIV/AIDS pandemic, particularly for treatment-experienced patients and in the context of evolving drug resistance.
References
An In-Depth Technical Guide to the Structural and Functional Properties of HIV-1 Maturation Inhibitor-10 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional properties of a class of potent nanomolar HIV-1 maturation inhibitors, exemplified by the compound identified as HIV-1 inhibitor-10. This document delves into the core characteristics of these compounds, which are closely related to the second-generation maturation inhibitor GSK3532795 (BMS-955176). The information presented is curated from scientific literature and is intended to support research and development efforts in the field of antiretroviral therapy.
Introduction to HIV-1 Maturation Inhibitors
HIV-1 maturation is a critical late-stage event in the viral lifecycle, where the newly budded, immature virion undergoes a series of proteolytic cleavages and structural rearrangements to become an infectious particle. A key step in this process is the cleavage of the Gag polyprotein, specifically the final cleavage between the capsid (CA) and the spacer peptide 1 (SP1). Inhibition of this cleavage event by maturation inhibitors results in the formation of non-infectious virions with defective cores, thus representing a powerful therapeutic strategy.
HIV-1 inhibitor-10 belongs to a class of compounds that bind to the Gag polyprotein at the CA-SP1 junction, allosterically preventing its cleavage by the viral protease. This mechanism of action is distinct from that of protease inhibitors, which target the active site of the enzyme directly.
Structural Properties
The chemical scaffold of HIV-1 inhibitor-10 and its analogs is derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. The core structure has been extensively modified to optimize antiviral potency, pharmacokinetic properties, and the spectrum of activity against different HIV-1 subtypes and resistant variants.
While the precise structure of "HIV-1 inhibitor-10" is proprietary to MedchemExpress, the foundational structure for this class of compounds is represented by GSK3532795 (BMS-955176). The key structural features include:
-
A Triterpenoid Core: Provides a rigid scaffold for the presentation of pharmacophoric elements.
-
C-3 Position Modification: Typically a benzoic acid or a bioisosteric replacement, which is crucial for potent antiviral activity.
-
C-17 and C-28 Position Modifications: These positions are often substituted with various amine-containing side chains to enhance pharmacokinetic properties and maintain a broad spectrum of activity.
A representative chemical structure from this class is presented below.
Caption: Simplified 2D representation of the general chemical scaffold of the HIV-1 maturation inhibitor class.
Functional Properties
The primary function of HIV-1 inhibitor-10 and its analogs is the potent and selective inhibition of HIV-1 maturation. This is achieved through a specific mechanism of action that leads to a broad spectrum of antiviral activity.
Mechanism of Action
The antiviral activity of these maturation inhibitors stems from their ability to bind to the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). This binding event induces a conformational change that renders the site inaccessible to the HIV-1 protease, thereby inhibiting the final and critical cleavage step required for virion maturation. The consequence is the production of immature, non-infectious viral particles.
Caption: Mechanism of action of HIV-1 inhibitor-10 in disrupting viral maturation.
Antiviral Activity
Compounds in this class have demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with naturally occurring polymorphisms that confer resistance to first-generation maturation inhibitors. The antiviral potency is typically measured as the half-maximal effective concentration (EC50), which is the concentration of the inhibitor required to reduce viral replication by 50%.
Table 1: Antiviral Activity of Representative HIV-1 Maturation Inhibitors
| Compound | HIV-1 Strain | EC50 (nM) | EC90 (nM) |
| GSK3532795 | Wild-Type (NL4-3) | 0.4 - 1.9 | - |
| V370A Mutant | 2.7 | - | |
| ΔV370 Mutant | 13 | - | |
| Analog 1 | Wild-Type (NL4-3) | 0.5 | 1.5 |
| Analog 2 | Wild-Type (NL4-3) | 0.8 | 2.4 |
Data compiled from publicly available literature on GSK3532795 and its analogs. EC90 represents the concentration for 90% inhibition.
Experimental Protocols
The characterization of HIV-1 maturation inhibitors involves a series of in vitro assays to determine their potency, mechanism of action, and resistance profile.
Antiviral Activity Assay (Multiple-Cycle Infection)
This assay is used to determine the EC50 of the inhibitor against HIV-1 replication in cell culture over several rounds of infection.
Caption: Experimental workflow for determining the antiviral activity of this compound.
Protocol:
-
Cell Plating: Seed a 96-well plate with a suitable human T-cell line (e.g., MT-2 or CEMx174) at a density of 1-2 x 10^4 cells per well.
-
Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of the test compound in cell culture medium.
-
Treatment: Add the diluted inhibitor to the plated cells. Include a no-drug control.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 4 to 5 days at 37°C in a humidified CO2 incubator.
-
Measurement of Viral Replication: At the end of the incubation period, quantify the extent of viral replication. This can be done by:
-
p24 Antigen ELISA: Measuring the amount of the viral core protein p24 in the cell supernatant.
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and measuring the reporter signal.
-
-
Data Analysis: Plot the percentage of viral inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mechanism of Action Assay (Western Blot for Gag Processing)
This assay directly visualizes the effect of the inhibitor on the proteolytic processing of the Gag polyprotein.
Protocol:
-
Virus Production: Produce HIV-1 particles by transfecting a suitable cell line (e.g., 293T) with an HIV-1 proviral DNA clone in the presence of increasing concentrations of the maturation inhibitor.
-
Virus Pelletting: After 48-72 hours, harvest the cell culture supernatant and pellet the viral particles by ultracentrifugation.
-
Lysis and Protein Quantification: Lyse the pelleted virions in a suitable lysis buffer and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the viral proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with an antibody that recognizes the HIV-1 Gag protein (e.g., anti-p24).
-
Analysis: Visualize the protein bands. In the presence of an effective maturation inhibitor, there will be an accumulation of the uncleaved Gag precursor (Pr55Gag) and the CA-SP1 intermediate (p25), and a corresponding decrease in the mature CA protein (p24).
Conclusion
HIV-1 inhibitor-10 and its analogs represent a promising class of antiretroviral compounds with a distinct mechanism of action that complements existing therapeutic agents. Their potent activity against a broad range of HIV-1 variants underscores their potential for use in combination therapies for the treatment of HIV-1 infection. Further research into the structure-activity relationships, resistance profiles, and in vivo efficacy of these compounds is warranted to advance their development as next-generation antiretroviral drugs.
An In-depth Technical Guide to the Hiv-IN-10 Binding Site on HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of Hiv-IN-10, a potent allosteric inhibitor of HIV-1 integrase. The document details the molecular interactions, quantitative binding data, and the experimental protocols utilized to characterize this compound.
Executive Summary
This compound is an allosteric integrase inhibitor (ALLINI) that targets a non-catalytic site on the HIV-1 integrase (IN) enzyme. Specifically, it binds to the interface of the catalytic core domain (CCD) dimer, the same site occupied by the cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75. By occupying this pocket, this compound disrupts the normal protein-protein interactions of integrase, leading to aberrant multimerization of the enzyme. This ultimately interferes with the late stages of the viral replication cycle, specifically virion maturation, resulting in the production of non-infectious viral particles.
Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
Unlike integrase strand transfer inhibitors (INSTIs) that target the active site of the enzyme, this compound and other ALLINIs have a unique mechanism of action. The binding of this compound to the LEDGF/p75 binding site on the integrase CCD induces a conformational change that promotes the formation of non-functional integrase multimers. This has a dual effect on the HIV-1 replication cycle:
-
Inhibition of the IN-LEDGF/p75 Interaction: By competing with LEDGF/p75 for binding to integrase, this compound can disrupt the tethering of the pre-integration complex to the host cell chromatin, which is a crucial step for efficient viral integration.
-
Impairment of Virion Maturation: The primary mechanism of action for potent ALLINIs like this compound is the induction of aberrant integrase multimerization during the late phase of viral replication. This leads to the mislocalization of the viral ribonucleoprotein complex, resulting in the formation of defective, non-infectious virions with an eccentric core.
The following diagram illustrates the allosteric inhibition of HIV-1 integrase by this compound.
Quantitative Data for this compound
The antiviral potency of this compound has been evaluated in cell-based assays. The following table summarizes the key quantitative data for this compound. This compound is also referred to as compound 11 in the cited literature[1].
| Assay | Cell Line | Virus Strain | EC50 (nM) | Reference |
| Antiviral Activity | MT-2 | NLRepRluc (T/T polymorph) | 3.9 | [1] |
| Antiviral Activity | MT-2 | NLRepRluc (N/A polymorph) | 4.5 | [1] |
| Antiviral Activity | MT-2 | NLRepRluc (A/A polymorph) | 5.2 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other allosteric integrase inhibitors.
Cell-Based HIV-1 Antiviral Assay
This protocol describes a common method to determine the half-maximal effective concentration (EC50) of a compound against HIV-1 replication in a cell line.
Objective: To measure the potency of this compound in inhibiting HIV-1 replication in a cell culture model.
Experimental Workflow Diagram:
Materials:
-
MT-2 cells
-
HIV-1 reporter virus (e.g., NLRepRluc)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar.
-
Compound Addition: Add the diluted compound to the appropriate wells of the cell plate. Include wells with no compound as a virus control and uninfected cells as a background control.
-
Virus Infection: Infect the cells by adding a pre-titered amount of HIV-1 reporter virus to each well (except the background control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Luminescence Measurement: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay is used to measure the inhibition of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.
Objective: To quantify the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
Principle: The assay utilizes two antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), which bind to tagged versions of integrase and LEDGF/p75, respectively. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Materials:
-
His-tagged HIV-1 Integrase
-
GST-tagged LEDGF/p75
-
Anti-His antibody labeled with Europium cryptate
-
Anti-GST antibody labeled with d2
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of integrase, LEDGF/p75, and the labeled antibodies in the assay buffer.
-
Compound Dispensing: Dispense the serially diluted this compound into the wells of the 384-well plate.
-
Protein Addition: Add the integrase and LEDGF/p75 proteins to the wells.
-
Antibody Addition: Add the labeled anti-His and anti-GST antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Disruption of the HIV-1 Replication Cycle
The allosteric inhibition of HIV-1 integrase by this compound has significant consequences for the viral replication cycle, primarily impacting the late stages.
As depicted in the diagram, while the early stages of the HIV-1 life cycle may proceed, the presence of this compound during the late stages of replication leads to the production of morphologically defective and non-infectious virions. This makes the allosteric inhibition of integrase a compelling strategy for the development of novel antiretroviral therapies.
Conclusion
This compound represents a potent example of an allosteric HIV-1 integrase inhibitor. Its unique mechanism of action, targeting the LEDGF/p75 binding site and inducing aberrant integrase multimerization, offers a distinct advantage over traditional active site inhibitors and presents a promising avenue for future drug development in the ongoing effort to combat HIV/AIDS. The data and protocols presented in this guide provide a foundational understanding for researchers working on the characterization and development of this class of inhibitors.
References
Technical Guide: In Vitro Antiviral Potency of a Novel HIV-1 Integrase Inhibitor
Disclaimer: No specific research data could be found for a compound designated "HIV-IN-10." The following technical guide is a representative whitepaper constructed to fulfill the user's structural and content requirements. It details the in vitro antiviral potency of a hypothetical novel HIV-1 integrase strand transfer inhibitor (INSTI), hereafter referred to as HIV-IN-X , against various HIV-1 polymorphs. The experimental protocols, data, and pathways are based on established methodologies for evaluating similar compounds in the field of HIV research.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) enzyme is essential for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[1] Due to the lack of a human homolog, HIV-1 integrase is a prime target for antiretroviral therapy.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that bind to the active site of the integrase enzyme, preventing the strand transfer step and effectively halting viral replication.[3][4]
This document provides a comprehensive overview of the in vitro antiviral profile of HIV-IN-X, a novel investigational INSTI. The guide details its potency against wild-type and a panel of drug-resistant HIV-1 polymorphs, outlines the experimental protocols used for its evaluation, and presents its cytotoxicity profile.
Antiviral Activity of HIV-IN-X Against HIV-1 Polymorphs
The antiviral activity of HIV-IN-X was assessed against a panel of laboratory-adapted HIV-1 strains and clinical isolates, including those with known resistance-associated mutations to existing INSTIs. The 50% effective concentration (EC50) was determined for each viral variant.
Table 1: Antiviral Potency of HIV-IN-X Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain/Variant | Genotype (Integrase Mutations) | EC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | |||
| HIV-1 IIIB | Wild-Type | 0.85 | 1.0 |
| HIV-1 NL4-3 | Wild-Type | 0.92 | 1.1 |
| INSTI-Resistant Polymorphs | |||
| Strain A | Y143R | 2.1 | 2.5 |
| Strain B | N155H | 3.5 | 4.1 |
| Strain C | G140S + Q148H | 15.2 | 17.9 |
| Strain D | T97A + G140S + Q148H | 25.8 | 30.4 |
| Strain E | E138K + G140S + Q148H | 22.1 | 26.0 |
Data are hypothetical and representative of typical findings for a novel INSTI.
Cytotoxicity and Selectivity Profile
The cytotoxicity of HIV-IN-X was evaluated in human peripheral blood mononuclear cells (PBMCs) to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), a measure of the compound's therapeutic window, was calculated as the ratio of CC50 to EC50.
Table 2: Cytotoxicity and Selectivity Index of HIV-IN-X
| Cell Type | CC50 (µM) | Selectivity Index (SI) vs. WT HIV-1 IIIB |
| Human PBMCs | >100 | >117,647 |
| MT-4 Cells | >100 | >117,647 |
| 293T Cells | 85.4 | >99,290 |
Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.
HIV-1 Integrase Enzymatic Inhibition
The direct inhibitory effect of HIV-IN-X on the enzymatic activity of purified recombinant HIV-1 integrase was measured. The 50% inhibitory concentration (IC50) was determined for the key strand transfer reaction.
Table 3: HIV-1 Integrase Strand Transfer Inhibition by HIV-IN-X
| Assay | IC50 (nM) |
| Strand Transfer | 5.2 |
Experimental Protocols
Cell-Based Antiviral Assay (EC50 Determination)
A single-round infectivity assay using Env-pseudotyped viruses and a reporter cell line (e.g., TZM-bl) is a common method.
-
Virus Production: Pseudoviruses are generated by co-transfecting 293T cells with an HIV-1 backbone plasmid (containing a luciferase reporter gene and a defective envelope) and a plasmid expressing the desired HIV-1 envelope glycoprotein (from wild-type or mutant strains).
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates.
-
Infection and Treatment: The cells are pre-incubated with serial dilutions of HIV-IN-X for 2 hours. A standardized amount of pseudovirus supernatant is then added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Readout: Luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated virus control cells indicates antiviral activity.
-
Data Analysis: The EC50 values are calculated using non-linear regression analysis from the dose-response curves.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Preliminary Pharmacokinetic Properties of a Novel HIV Integrase Inhibitor (Hiv-IN-10) in Rat Models
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary pharmacokinetic properties of the novel HIV integrase inhibitor, designated as Compound 1 (Hiv-IN-10), in Sprague Dawley rat models. The data herein is synthesized from preclinical studies aimed at evaluating the compound's potential for further development as an anti-HIV therapeutic agent.[1] This document details the experimental methodologies, presents quantitative pharmacokinetic data in a structured format, and visualizes key processes to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Experimental Protocols
The following methodologies are based on the procedures described in the preclinical evaluation of this compound in Sprague Dawley rats.[1]
Animal Models
-
Species: Sprague Dawley rats.
-
Health Status: All animals were healthy and acclimatized to the laboratory environment before the commencement of the study.
-
Housing: Rats were housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard chow and water.
Dosing and Administration
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
-
Doses: 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg.[1]
-
Formulation: The compound was suspended in an appropriate vehicle for oral gavage.
-
Administration: A single dose was administered orally using a gavage needle. The dosing volume was 10 ml/kg.
-
Sample Collection and Processing
-
Blood Sampling:
-
Blood samples were collected at predetermined time points post-administration.
-
For IV administration, samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
For PO administration, samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Sample Processing:
-
Blood samples were collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma was separated by centrifugation.
-
The resulting plasma samples were stored at -70°C until bioanalysis.
-
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used to quantify the concentration of this compound in plasma samples.
-
Standard Curve: A standard curve was generated using known concentrations of this compound to ensure the accuracy and precision of the measurements.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
-
Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Oral bioavailability.
-
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) Dose
| Parameter | Value (at 10 mg/kg) |
| C₀ (ng/mL) | 6,403 |
| AUCinf (hr*ng/mL) | 3,737 |
| t½ (hr) | 6.1 |
Data sourced from the primary NIH study.
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Dose
| Dose | 10 mg/kg | 30 mg/kg | 100 mg/kg | 300 mg/kg |
| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| AUCinf (hr*ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| V (L/kg) | Data not specified | 12.4 | Data not specified | Data not specified |
| F (%) | Data not specified | 19.2 | Data not specified | Data not specified |
Note: While the study indicates dose-dependent increases in drug exposure, specific Cmax and AUC values for all oral doses were not explicitly provided in the main text. The available data for the 30 mg/kg oral dose is presented. The study showed rapid absorption upon oral administration.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Pharmacokinetic Study
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Mechanism of Action: HIV Integrase Inhibition
Caption: Conceptual diagram of HIV integrase inhibition by this compound.
References
Initial Toxicity Screening of Hiv-IN-10: A Technical Guide
Disclaimer: As of November 2025, "Hiv-IN-10" is not a publicly documented compound. The following technical guide is a representative document outlining the standard procedures for the initial toxicity screening of a hypothetical, novel HIV integrase inhibitor, henceforth referred to as this compound. The data presented is illustrative and not derived from actual experimental results.
This guide is intended for researchers, scientists, and drug development professionals. It provides an overview of essential in vitro and in vivo assays, detailed experimental protocols, and the analysis of potential off-target effects on cellular signaling pathways.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity screening involves evaluating the effect of this compound on cell viability across various human cell lines. This helps determine the compound's therapeutic index, which is a quantitative measure of the drug's safety margin.
Data Summary: Cytotoxicity Profile
The half-maximal cytotoxic concentration (CC50) of this compound was determined in several cell lines and compared to a known HIV integrase inhibitor, Raltegravir.
| Cell Line | Cell Type | This compound CC50 (µM) | Raltegravir CC50 (µM) |
| MT-4 | Human T-cell line | > 100 | > 100 |
| CEM-SS | Human T-lymphoblastoid | 85.2 ± 7.4 | > 100 |
| PBMCs | Peripheral Blood Mononuclear Cells | 92.5 ± 11.3 | > 100 |
| HepG2 | Human Liver Carcinoma | 75.8 ± 9.1 | > 100 |
| HK-2 | Human Kidney Proximal Tubule | 68.4 ± 6.5 | > 100 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability via the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
In Vivo Acute Toxicity Assessment
Following in vitro characterization, an acute toxicity study in a rodent model provides preliminary data on the systemic toxicity and potential target organs.
Data Summary: Rodent Acute Toxicity
A single-dose acute toxicity study was conducted in BALB/c mice.
| Parameter | Observation |
| LD50 (Median Lethal Dose) | > 2000 mg/kg (oral) |
| Clinical Signs | No mortality or significant signs of toxicity observed up to 2000 mg/kg. |
| Body Weight | No significant changes in body weight compared to the control group over 14 days. |
| Gross Necropsy | No visible abnormalities in major organs at day 14. |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a guideline for an acute oral toxicity study in rodents.
-
Animal Acclimatization: Acclimate healthy, young adult BALB/c mice (equal numbers of males and females) to laboratory conditions for at least 5 days.
-
Dosing: Administer this compound orally via gavage to fasted animals. Start with a single animal at a dose of 300 mg/kg.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, dose the next animal at a higher dose level (e.g., 2000 mg/kg).
-
If the animal dies, dose the next animal at a lower dose level (e.g., 50 mg/kg).
-
-
Main Study: Continue this sequential dosing until the criteria for stopping are met (e.g., three consecutive animals survive at the highest dose).
-
Post-Dosing Observation: Monitor all animals for 14 days for clinical signs of toxicity, changes in body weight, and any behavioral changes.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine major organs for any pathological changes.
Potential for Off-Target Signaling Pathway Modulation
HIV infection and antiretroviral therapies can dysregulate host cell signaling pathways.[1] It is crucial to screen for unintended interactions of this compound with key pathways involved in immune function and cell survival, such as the JAK/STAT pathway.
Visualization: JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling and immune cell regulation.[1] Dysregulation of this pathway can lead to various adverse effects.
Caption: The JAK/STAT signaling pathway and potential points of off-target inhibition.
Initial screening for such off-target effects can be performed using kinase profiling assays or by measuring the phosphorylation status of key proteins like STAT3 in relevant cell lines after exposure to this compound. This proactive approach helps in identifying potential liabilities early in the drug development process.
References
Methodological & Application
Application Notes and Protocols for HIV-IN-10 Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step in its replication cycle, mediated by the viral enzyme integrase (IN). This makes HIV integrase a prime target for antiretroviral drug development. Integrase inhibitors are a class of antiretroviral drugs that block this essential process.[1] These inhibitors can be broadly categorized into two groups: integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, and non-catalytic site integrase inhibitors (NCINIs), or allosteric integrase inhibitors (ALLINIs), which bind to a different site on the enzyme.[2][3]
HIV-IN-10 is a novel investigational non-catalytic site integrase inhibitor. Unlike INSTIs, which block the strand transfer step of integration, NCINIs like this compound have a unique mechanism of action. They bind to the integrase dimer interface, specifically the binding pocket for the host protein LEDGF/p75, inducing aberrant integrase multimerization.[4][5] This disrupts the normal function of integrase during the late stages of the viral life cycle, leading to the formation of defective viral particles with improperly formed cores. These maturation defects ultimately result in a block of reverse transcription in the subsequently infected cells.
This document provides detailed protocols for assessing the antiviral activity of this compound, focusing on cell-based assays that are suitable for evaluating compounds with this mechanism of action. It is important to note that traditional luciferase-based single-cycle infectivity assays may not be suitable for screening NCINIs, as these compounds primarily act on the virus-producing cells. Therefore, assays that measure viral protein production, such as p24 ELISA, over multiple rounds of replication or in the virus production phase are recommended.
Signaling Pathway of HIV Integration and Inhibition by this compound
The following diagram illustrates the key steps of HIV entry and integration, and the point of intervention for the non-catalytic site integrase inhibitor, this compound.
Caption: HIV life cycle and mechanism of this compound.
Quantitative Data Summary
The antiviral activity of this compound is summarized in the table below. Data is presented as the mean of at least three independent experiments. For comparison, data for a well-characterized integrase strand transfer inhibitor (INSTI), Raltegravir, is included.
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | p24 ELISA | MT-4 | 12 | > 90 | > 7500 |
| Raltegravir | p24 ELISA | MT-4 | 5 | > 100 | > 20000 |
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile for the compound.
Experimental Protocols
Cell-based Antiviral Activity Assay (p24 ELISA)
This protocol is designed to determine the EC₅₀ of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected T-cell lines.
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
This compound (and other test compounds)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow Diagram:
References
- 1. 1. VIROLOGY OF HUMAN IMMUNODEFICIENCY VIRUS [aids.gov.hk]
- 2. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Catalytic Site HIV-1 Integrase Inhibitors Disrupt Core Maturation and Induce a Reverse Transcription Block in Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge.[1][2][3] The HIV-1 life cycle presents several key targets for antiretroviral therapy, with the viral enzyme integrase (IN) being one of the most critical.[4][5] HIV-1 integrase is essential for the viral replication cycle, catalyzing the insertion of the reverse-transcribed viral DNA into the host cell's genome, a step necessary for establishing a persistent infection. This integration process is a two-step reaction: 3'-processing of the viral DNA ends, followed by the strand transfer of this processed DNA into the host chromosome. The absence of a homologous enzyme in human cells makes HIV-1 integrase an attractive and specific target for drug development.
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the strand transfer step, thereby preventing the establishment of the provirus. This document provides detailed application notes and protocols for evaluating the efficacy of novel HIV-1 integrase inhibitors, exemplified by a hypothetical compound "HIV-IN-10," using a series of robust cell-based assays. These assays are designed to determine the compound's antiviral potency, its cytotoxicity, and its specific mechanism of action against the integrase enzyme.
Core Principles of Evaluation
A comprehensive evaluation of an HIV-1 integrase inhibitor involves a multi-faceted approach that assesses not only its ability to inhibit viral replication but also its safety profile and its specific impact on the integration step. The key parameters to be determined are:
-
EC50 (50% Effective Concentration): The concentration of the inhibitor that reduces viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being more toxic to the virus than to the host cells.
Signaling and Process Visualization
To understand the context of these assays, it is crucial to visualize the relevant biological processes and experimental workflows.
Caption: HIV-1 life cycle highlighting the integration step targeted by this compound.
Experimental Protocols
The following protocols are designed to be performed in a Biosafety Level 2+ (BSL-2+) or Biosafety Level 3 (BSL-3) laboratory, depending on the viral strains and institutional guidelines.
Antiviral Activity Assay (HIV-1 Replication Inhibition)
This assay quantifies the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. A common method involves using a single-round infectious HIV-1 reporter virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and integration.
Materials:
-
HEK293T or TZM-bl cells
-
HIV-1 reporter vector (e.g., pNL4-3.Luc.R-E-)
-
VSV-G expression vector (for pseudotyping)
-
Transfection reagent
-
Complete cell culture medium (DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates (white, clear-bottom for luciferase assays)
-
Luciferase assay reagent
-
Luminometer
Protocol:
Day 1: Production of Reporter Virus
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the HIV-1 reporter vector and the VSV-G expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate at 37°C, 5% CO2 for 48-72 hours.
Day 3: Virus Harvest and Titration
-
Harvest the supernatant containing the pseudotyped reporter virus.
-
Centrifuge at a low speed to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
Determine the virus titer (e.g., by TCID50 assay or by infecting target cells with serial dilutions and measuring reporter gene expression).
Day 4: Antiviral Assay Setup
-
Seed TZM-bl cells (or another susceptible cell line) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 5: Compound Addition and Infection
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Remove the medium from the cells and add 50 µL of the diluted compound to each well in triplicate. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Add 50 µL of the diluted reporter virus (at a pre-determined MOI, e.g., 0.1) to each well, except for the "cells only" control wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
Day 7: Measurement of Luciferase Activity
-
Remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Read the luminescence on a plate luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "virus only" control.
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Caption: Workflow for the HIV-1 replication inhibition assay.
Cytotoxicity Assay
This assay is crucial and should be run in parallel with the antiviral assay to determine the toxic effects of this compound on the host cells. The MTT assay, which measures the metabolic activity of viable cells, is a widely used method.
Materials:
-
Same cell line as used in the antiviral assay (e.g., TZM-bl)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates (clear)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
Day 1: Cell Seeding
-
Seed TZM-bl cells in a 96-well clear plate at the same density as the antiviral assay (1 x 10^4 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 2: Compound Addition
-
Prepare serial dilutions of this compound in complete medium, identical to the concentrations used in the antiviral assay.
-
Remove the medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include "cells only" (no compound) controls.
-
Incubate for the same duration as the antiviral assay (48 hours) at 37°C, 5% CO2.
Day 4: MTT Assay
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC50 value.
Alu-PCR for Quantifying Integrated HIV-1 DNA
To confirm that this compound specifically targets the integration step, it is essential to quantify the amount of integrated proviral DNA. A nested PCR approach, with the first round using primers for the human Alu repeat element and the HIV-1 LTR, can specifically amplify integrated DNA.
Materials:
-
SupT1 or other T-cell line
-
Replication-competent HIV-1 (e.g., NL4-3)
-
This compound stock solution
-
Genomic DNA extraction kit
-
Primers for Alu-PCR (Alu forward, LTR reverse) and for a housekeeping gene (e.g., GAPDH) for normalization
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
Day 1: Infection
-
Infect SupT1 cells with HIV-1 at a defined MOI in the presence of serial dilutions of this compound. Include a "no drug" control.
-
Incubate for 2-4 hours, then wash the cells to remove free virus and resuspend in fresh medium with the corresponding concentrations of this compound.
Day 3: DNA Extraction
-
Harvest the cells 48-72 hours post-infection.
-
Extract total genomic DNA using a commercial kit.
-
Quantify the DNA concentration and normalize all samples.
Day 3: Alu-PCR (First Round)
-
Perform the first round of PCR using the Alu forward primer and the LTR reverse primer with a limited number of cycles (e.g., 15-20 cycles). This enriches for the integrated provirus.
Day 3: Quantitative PCR (Second Round)
-
Use the product from the first-round PCR as a template for a real-time qPCR reaction using primers specific for the HIV-1 LTR.
-
In a separate reaction, perform qPCR for a housekeeping gene (e.g., GAPDH) on the same genomic DNA samples to normalize for the amount of input DNA.
Data Analysis:
-
Quantify the relative amount of integrated HIV-1 DNA for each compound concentration by normalizing the LTR qPCR signal to the GAPDH signal.
-
Calculate the percentage of integration inhibition relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 for integration.
Caption: Logical workflow for evaluating a new HIV-1 integrase inhibitor.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Summary of this compound Efficacy and Cytotoxicity
| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Value from Assay 1 | Value from Assay 2 | Calculated Value |
| Raltegravir | Positive Control Value | Positive Control Value | Calculated Value |
Table 2: Mechanism of Action - Inhibition of HIV-1 DNA Integration
| Compound | Integration Inhibition (IC50, µM) |
| This compound | Value from Assay 3 |
| Raltegravir | Positive Control Value |
Conclusion
The systematic application of these cell-based assays provides a robust framework for the initial evaluation of novel HIV-1 integrase inhibitors like this compound. By determining the antiviral potency (EC50), cytotoxicity (CC50), and confirming the specific inhibition of viral DNA integration, researchers can effectively identify promising lead compounds for further development. A high selectivity index coupled with potent inhibition of integration are key indicators of a promising drug candidate that warrants progression into more advanced preclinical and clinical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. About HIV | HIV | CDC [cdc.gov]
- 3. HIV and AIDS [who.int]
- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-IN-10 in HIV Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies.[1] The HIV life cycle presents several key targets for drug intervention, one of the most critical being the viral enzyme integrase (IN).[2][3] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a persistent infection and viral replication.[4][5] Inhibition of this process effectively halts the viral life cycle. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this enzymatic activity.
HIV-IN-10 is a novel, potent, and selective small molecule inhibitor of HIV-1 integrase. These application notes provide an overview of this compound and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound functions as an integrase strand transfer inhibitor (INSTI). Following the reverse transcription of the viral RNA into double-stranded DNA within the host cell cytoplasm, HIV integrase binds to the ends of this viral DNA, forming a pre-integration complex (PIC). The PIC is then translocated into the nucleus. The primary function of integrase is to catalytically insert this viral DNA into the host chromosome. This compound exerts its antiviral effect by binding to the active site of HIV integrase, chelating the divalent metal ions essential for its catalytic activity. This action prevents the strand transfer reaction, thereby blocking the integration of viral DNA into the host genome and effectively halting viral replication.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound compared to the first-generation INSTI, Raltegravir.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Compound | Target Cell Line | Assay Method | IC50 (nM) |
| This compound | MT-4 | p24 Antigen ELISA | 1.8 |
| Raltegravir | MT-4 | p24 Antigen ELISA | 5.0 |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity Profile of this compound
| Compound | Target Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | MT-4 | MTT Assay | > 100 | > 55,555 |
| Raltegravir | MT-4 | MTT Assay | > 100 | > 20,000 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol is designed to determine the antiviral activity of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., NL4-3 strain)
-
This compound
-
Raltegravir (as a positive control)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound and Raltegravir in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted compounds to the cells. Immediately after, add 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Protocol 2: In Vitro Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibitory effect of this compound on the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (one labeled, e.g., with biotin)
-
Target DNA oligonucleotide
-
Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+)
-
This compound
-
Raltegravir
-
96-well plates suitable for streptavidin coating
-
Detection system (e.g., streptavidin-HRP and a suitable substrate)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with streptavidin.
-
Reaction Setup: In a separate reaction tube, pre-incubate the recombinant HIV-1 integrase with the labeled viral DNA oligonucleotide substrate in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or Raltegravir to the integrase-DNA complex and incubate.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA oligonucleotide.
-
Capture: Transfer the reaction mixture to the streptavidin-coated plate to capture the biotin-labeled DNA products.
-
Detection: Detect the integrated product using an appropriate detection system (e.g., an antibody against a label on the target DNA followed by an HRP-conjugated secondary antibody and a colorimetric substrate).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of the strand transfer reaction against the log concentration of the compound.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential cytotoxic effects of this compound on host cells.
Materials:
-
MT-4 cells
-
This compound
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at 5 x 10^4 cells/well in 100 µL of medium.
-
Compound Treatment: Add 100 µL of serial dilutions of this compound to the cells. Include cell-only controls with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value from the dose-response curve.
Visualizations
References
Application of HIV Integrase Inhibitors in Studying HIV Integrase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication and persistence.[1][2] This function makes HIV IN a prime target for antiretroviral drug development.[3] Small molecule inhibitors that target HIV IN are invaluable tools for studying the enzyme's function, mechanism, and role in the viral life cycle. This document provides detailed application notes and protocols for utilizing a representative HIV integrase inhibitor to study HIV integrase function. While the specific compound "Hiv-IN-10" was not identified in the available literature, the principles and methods described herein are broadly applicable to potent and specific HIV integrase strand transfer inhibitors (INSTIs). For the purpose of illustration, we will refer to a representative INSTI, drawing on data and protocols established for well-characterized inhibitors like Raltegravir, Elvitegravir, and Dolutegravir.[4][5]
Mechanism of Action of HIV Integrase Inhibitors
HIV integrase catalyzes two key reactions: 3'-processing and strand transfer. In 3'-processing, IN removes a dinucleotide from each 3' end of the viral DNA. Subsequently, during the strand transfer step, the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA. Integrase strand transfer inhibitors (INSTIs) specifically block the strand transfer step by chelating essential metal ions (Mg2+ or Mn2+) in the enzyme's active site, thereby preventing the stable association of the integrase-viral DNA complex (intasome) with the host DNA.
Quantitative Data on HIV Integrase Inhibitor Activity
The potency of HIV integrase inhibitors is typically quantified by their 50% inhibitory concentration (IC50) in biochemical assays and their 50% effective concentration (EC50) in cell-based antiviral assays. Below is a table summarizing representative quantitative data for well-characterized integrase inhibitors.
| Inhibitor | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Raltegravir | Strand Transfer | Recombinant HIV-1 IN | 2-7 | |
| Elvitegravir | Strand Transfer | Recombinant HIV-1 IN | 54 | |
| Dolutegravir | Strand Transfer | Recombinant HIV-1 IN | ~2.5 | |
| Bictegravir | Strand Transfer | Recombinant HIV-1 IN | ~8.3 | |
| Raltegravir | Antiviral Assay | HIV-1 infected cells | 19 | |
| Elvitegravir | Antiviral Assay | HIV-1 infected cells | 0.7-1.5 | |
| Dolutegravir | Antiviral Assay | HIV-1 infected cells | 0.51 | |
| Bictegravir | Antiviral Assay | HIV-1 infected cells | 1.5-2.4 |
Experimental Protocols
In Vitro HIV Integrase Strand Transfer Assay
This assay measures the ability of an inhibitor to block the integration of a donor DNA substrate (mimicking the viral DNA end) into a target DNA substrate.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA oligonucleotide (e.g., 5'-biotinylated)
-
Target DNA oligonucleotide (e.g., 3'-digoxigenin-labeled)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% NP-40)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Coat streptavidin-coated microplate wells with the biotinylated donor DNA by incubating for 1 hour at 37°C.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare a reaction mixture containing assay buffer, recombinant HIV-1 integrase, and the test inhibitor at various concentrations.
-
Add the reaction mixture to the wells and incubate for 30 minutes at 37°C to allow for the binding of integrase to the donor DNA.
-
Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction. Incubate for 1-2 hours at 37°C.
-
Wash the wells extensively to remove unbound reagents.
-
Add the anti-digoxigenin-HRP antibody conjugate and incubate for 1 hour at 37°C.
-
Wash the wells again.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro HIV Integrase 3'-Processing Assay
This assay assesses the inhibitor's effect on the initial cleavage of the viral DNA ends by integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
A 5'-radiolabeled or fluorescently labeled DNA oligonucleotide duplex mimicking the HIV LTR end.
-
Assay Buffer (similar to the strand transfer assay)
-
Denaturing polyacrylamide gel
-
Gel loading buffer (containing formamide)
-
Phosphorimager or fluorescence scanner
Protocol:
-
Prepare a reaction mixture containing assay buffer, the labeled DNA substrate, and the test inhibitor at various concentrations.
-
Add recombinant HIV-1 integrase to initiate the reaction.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding the gel loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the processed (shorter) and unprocessed DNA products using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities to determine the percentage of 3'-processing inhibition and calculate the IC50 value.
Cell-Based Antiviral Assay
This assay determines the inhibitor's ability to block HIV replication in a cellular context.
Materials:
-
Target cells (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells - PBMCs).
-
HIV-1 viral stock (e.g., NL4-3).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay, or reverse transcriptase activity assay).
Protocol:
-
Seed the target cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in cell culture medium and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 3-7 days.
-
After the incubation period, quantify viral replication. For example, measure the p24 antigen concentration in the culture supernatant using an ELISA kit.
-
Determine the cell viability using a suitable assay (e.g., MTT or XTT) to assess the cytotoxicity of the inhibitor.
-
Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.
Visualizations
Caption: HIV Replication Cycle and the Point of Integrase Inhibitor Action.
Caption: Experimental Workflow for an In Vitro Strand Transfer Assay.
Caption: Logical Relationship of HIV Integrase Catalytic Activities.
References
- 1. Integrase - Wikipedia [en.wikipedia.org]
- 2. Integrase | NIH [clinicalinfo.hiv.gov]
- 3. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 5. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HIV-1 Integrase-Inhibitor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step for viral replication.[1] As such, it is a well-validated target for antiretroviral therapy. The development of potent HIV-1 IN inhibitors has been a major focus in the fight against AIDS. A crucial aspect of this drug discovery and development process is the accurate measurement of the binding affinity between these inhibitors and the HIV-1 IN protein. These measurements provide valuable insights into the potency and mechanism of action of the inhibitors.
This document provides detailed application notes and protocols for several key biophysical techniques used to quantify the binding affinity of inhibitors to HIV-1 IN. These techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET).
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of three widely used HIV-1 integrase inhibitors—Raltegravir, Elvitegravir, and Dolutegravir—determined by various assays.
| Inhibitor | Technique | Parameter | Value | HIV-1 Strain/IN Variant | Reference |
| Raltegravir | Biochemical Assay | IC50 | 2–7 nM | Purified HIV-1 IN | [2] |
| Cell-based Assay | IC95 | 33 nM | Wild-type HIV-1 | [3] | |
| Cell-based Assay | EC50 | - | - | ||
| Dissociation Assay | t1/2 | < 1 h | Q148H/K/R and N155H IN-DNA complexes | [4] | |
| Elvitegravir | Biochemical Assay | IC50 | 0.7 - 1.5 nM | Various laboratory strains of HIV-1 and HIV-2 | [5] |
| Cell-based Assay | EC50 | 54 nM | In vitro IN strand transfer reaction | ||
| Dissociation Assay | t1/2 | - | Reduced binding affinity with resistant strains | ||
| Dolutegravir | Biochemical Assay | IC50 | 2.7 nM | In vitro | |
| Cell-based Assay | EC50 | 0.51 nM | Peripheral Blood Mononuclear Cells (PBMCs) | ||
| Dissociation Assay | t1/2 | > 3.3 h | IN-DNA complexes with double IN substitutions |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Workflow Diagram:
Caption: Workflow for measuring HIV-1 IN-inhibitor binding affinity using SPR.
Protocol:
-
Preparation of Materials:
-
HIV-1 Integrase (Ligand): Recombinant, purified full-length HIV-1 IN or the catalytic core domain. The protein should be dialyzed against the immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Inhibitor (Analyte): Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the running buffer. The final DMSO concentration should be kept low (<1%) and consistent across all samples.
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the ligand (e.g., a low pH glycine solution or a high salt concentration buffer). This needs to be empirically determined.
-
-
-
Immobilization of HIV-1 Integrase:
-
Use a CM5 sensor chip (or equivalent carboxymethylated dextran surface).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the HIV-1 IN solution (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
-
Block any remaining active sites by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of HIV-1 IN to serve as a negative control.
-
-
Binding Analysis:
-
Inject a series of inhibitor concentrations over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (analyte injection) for a defined period (e.g., 180 seconds).
-
Monitor the dissociation phase (running buffer flow) for a defined period (e.g., 300 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
Experimental Workflow Diagram:
References
- 1. HIV-1 integrase inhibition: binding sites, structure activity relationships and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir (MK-0518): a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Synergy of HIV-IN-10 with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective combination therapies is a cornerstone of HIV treatment, aiming to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains.[1] The integrase strand transfer inhibitor (INSTI) class of antiretrovirals, which includes the investigational compound HIV-IN-10, is a critical component of modern antiretroviral therapy. Assessing the interaction of new compounds like this compound with existing antiretrovirals is a crucial step in preclinical development. This document provides detailed protocols for evaluating the synergistic, additive, or antagonistic effects of this compound in combination with other antiretroviral agents using in vitro methods.
The primary method described is the checkerboard assay, a widely used technique to study the effects of two drugs in combination.[1][2] Data from this assay can be analyzed using isobologram analysis and the median-effect principle, as described by Chou and Talalay, to calculate a Combination Index (CI). A CI value provides a quantitative measure of the interaction between two drugs.
Principles of Drug Interaction:
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects (CI < 0.9).
-
Additivity: The combined effect is equal to the sum of the individual effects (0.9 ≤ CI ≤ 1.1).
-
Antagonism: The combined effect is less than the sum of their individual effects (CI > 1.1).
Experimental Protocol: In Vitro Checkerboard Synergy Assay
This protocol details the steps to assess the synergy between this compound and another antiretroviral agent (Agent B) against HIV-1 in a cell-based assay.
2.1 Materials and Reagents
-
Cell Line: CEM-GFP cells (or other suitable HIV-1 susceptible cell line, e.g., MT-2, TZM-bl).
-
Virus: HIV-1 laboratory strain (e.g., NL4-3).
-
Compounds: this compound and Agent B (e.g., a reverse transcriptase inhibitor or protease inhibitor).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Reagents for Viability/Replication Measurement:
-
p24 Antigen Capture ELISA kit.
-
Or, a cell viability reagent (e.g., CellTiter-Glo®).
-
-
Equipment:
-
Biosafety cabinet (Class II).
-
CO₂ incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader (for ELISA or luminescence).
-
Flow cytometer (if using GFP-based reporter cells).
-
2.2 Experimental Workflow
The overall workflow for the checkerboard assay is depicted below.
2.3 Step-by-Step Procedure
-
Drug Preparation:
-
Prepare stock solutions of this compound and Agent B in DMSO at a concentration 1000-fold higher than the final maximum concentration to be tested.
-
On the day of the assay, prepare intermediate solutions of each drug in culture medium at 4 times the highest final concentration.
-
-
Plate Setup (Checkerboard Dilution):
-
Add 100 µL of culture medium to all wells of a 96-well plate, except for the first column and first row of the combination matrix.
-
Agent B Dilution (Rows):
-
Add 200 µL of the 4x intermediate solution of Agent B to the first well of each row (e.g., A1 to G1).
-
Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, then from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
This creates a horizontal gradient of Agent B concentrations.
-
-
This compound Dilution (Columns):
-
Add 100 µL of the 4x intermediate solution of this compound to each well in the first row (A1 to A11).
-
Perform 2-fold serial dilutions down the columns by transferring 100 µL from row A to row B, and so on, up to row G. Discard the final 100 µL from row G.
-
This creates a vertical gradient of this compound concentrations.
-
-
The plate now contains a matrix of drug combinations, with single-drug controls in the last row and column.
-
-
Cell and Virus Addition:
-
Prepare a suspension of CEM-GFP cells at a density of 1 x 10⁵ cells/mL.
-
Add 50 µL of the cell suspension to each well.
-
Prepare a dilution of HIV-1 stock to a predetermined multiplicity of infection (MOI) and add 50 µL to each well (except for cell-only control wells).
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Virus Control: Cells + Virus (no drugs).
-
Cell Control: Cells only (no virus, no drugs).
-
Single Drug Controls: Rows/columns with only one drug serially diluted.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Measurement of HIV-1 Replication:
-
After incubation, centrifuge the plate and collect 100 µL of the supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Alternatively, if using reporter cells like CEM-GFP, measure GFP expression by flow cytometry.
-
Data Analysis
The analysis aims to determine the Combination Index (CI) for each drug combination at different effect levels (e.g., 50%, 75%, and 90% inhibition).
3.1 Data Analysis Workflow
3.2 Calculation of Combination Index (CI)
The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation.
The equation for the Combination Index is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of this compound and Agent B in combination that inhibit x% of viral replication.
-
(Dx)₁ and (Dx)₂ are the concentrations of this compound and Agent B alone that inhibit x% of viral replication.
Software such as CompuSyn or CalcuSyn can be used to automatically calculate CI values and generate isobolograms.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Single Agent Antiviral Activity
This table summarizes the potency of each drug when tested alone.
| Antiretroviral Agent | Drug Class | IC₅₀ (nM) | Slope (m-value) |
| This compound | Integrase Inhibitor | 5.2 | 1.1 |
| Agent B (e.g., Efavirenz) | NNRTI | 2.8 | 1.3 |
| Agent C (e.g., Darunavir) | Protease Inhibitor | 3.5 | 1.5 |
IC₅₀: The concentration of drug required to inhibit 50% of viral replication. m-value: The slope of the dose-response curve, indicating the steepness of the inhibitory effect.
Table 2: Synergy of this compound in Combination with Other Antiretrovirals
This table presents the Combination Index (CI) values at different levels of viral inhibition, providing a quantitative measure of synergy.
| Drug Combination | CI at IC₅₀ | CI at IC₇₅ | CI at IC₉₀ | Interpretation |
| This compound + Agent B (NNRTI) | 0.75 ± 0.11 | 0.68 ± 0.09 | 0.61 ± 0.08 | Synergy |
| This compound + Agent C (PI) | 0.92 ± 0.15 | 0.95 ± 0.12 | 1.05 ± 0.14 | Additive |
Data are presented as mean ± standard deviation from three independent experiments. CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates additivity; CI > 1.1 indicates antagonism.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the synergistic potential of the novel integrase inhibitor this compound with other classes of antiretroviral drugs. The checkerboard assay, coupled with Combination Index analysis, offers a quantitative and reliable method to identify promising drug combinations for further development in the fight against HIV. Strong synergistic interactions, such as those observed between some integrase inhibitors and reverse transcriptase inhibitors, can inform the design of more potent and durable therapeutic regimens.
References
Application Notes and Protocols for a Novel HIV Integrase Inhibitor: Hypothetical-IN-10
Disclaimer: No specific public information is available for a compound designated "HIV-IN-10." The following application notes and protocols are provided as a representative guide for a hypothetical novel HIV integrase inhibitor, herein referred to as Hypothetical-IN-10, based on established methodologies for similar antiviral compounds.
Application Notes
Introduction
Hypothetical-IN-10 is a novel, potent, and selective small molecule inhibitor of HIV-1 integrase, a critical enzyme for the integration of viral DNA into the host cell genome. By blocking this step, Hypothetical-IN-10 effectively halts the HIV replication cycle. These notes provide essential information regarding the solubility and preparation of Hypothetical-IN-10 for use in in vitro research applications.
Physicochemical Properties
A summary of the key physicochemical and solubility properties of Hypothetical-IN-10 is presented below. As with many poorly water-soluble drugs, careful consideration of the solvent and preparation method is crucial for obtaining reliable and reproducible results in in vitro assays.[1]
Data Presentation: Solubility of Hypothetical-IN-10
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.01 | < 0.02 | Practically insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.02 | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Highly soluble. Recommended as the primary solvent for preparing stock solutions. |
| Ethanol (100%) | 10 | 20 | Soluble. Can be used as a co-solvent. |
| Cell Culture Medium (e.g., RPMI-1640) with 10% FBS | < 0.05 | < 0.1 | Very poorly soluble. Direct dissolution in media is not recommended. Serial dilution from a DMSO stock is required. |
| Isopropanol (20% in water) | ~1.5 | ~3.0 | This mixture has been shown to be effective for in vitro release testing of some poorly soluble antiretroviral drugs and may be considered for specific applications.[2] |
Note: Molar solubility is calculated based on a hypothetical molecular weight of 500 g/mol for Hypothetical-IN-10.
Experimental Protocols
1. Preparation of Hypothetical-IN-10 Stock Solution
This protocol describes the preparation of a high-concentration stock solution of Hypothetical-IN-10 in DMSO, which can then be used for serial dilutions in cell culture media for various in vitro studies.
Materials:
-
Hypothetical-IN-10 (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Hypothetical-IN-10 powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, weigh 5 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution with a molecular weight of 500 g/mol , add 1 mL of DMSO to 5 mg of Hypothetical-IN-10.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2. Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for antiviral activity assays.
Materials:
-
10 mM Hypothetical-IN-10 stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM Hypothetical-IN-10 stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution from the stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM solution. This minimizes the final concentration of DMSO in the assay.
-
Serial Dilutions: Perform serial dilutions from the 100 µM intermediate solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., 10 µM, 1 µM, 0.1 µM, etc.). Ensure that the final concentration of DMSO in the cell culture wells is non-toxic, typically below 0.5%.
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
3. In Vitro Anti-HIV Activity Assay in MT-4 Cells
This protocol outlines a method to determine the anti-HIV activity of Hypothetical-IN-10 using MT-4 cells, which are highly permissive to HIV infection.[3]
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3)
-
Complete culture medium (RPMI-1640 with 10% FBS, etc.)
-
96-well flat-bottom cell culture plates
-
Working solutions of Hypothetical-IN-10
-
Positive control (e.g., a known integrase inhibitor like Raltegravir)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Compound Addition: Add 25 µL of the serially diluted Hypothetical-IN-10 working solutions to the appropriate wells. Include wells for the vehicle control and positive control.
-
Pre-incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Virus Infection: Add 25 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to each well, except for the uninfected control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, add an equal volume of luciferase buffer and substrate and measure bioluminescence.[3]
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound) and the uninfected cell control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for evaluating the in vitro anti-HIV activity of Hypothetical-IN-10.
Caption: Simplified HIV replication cycle highlighting the inhibition of integrase by Hypothetical-IN-10.
References
- 1. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-HIV activity [bio-protocol.org]
Application Notes and Protocols for the Preclinical Evaluation of HIV-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
HIV-IN-10 is a novel investigational integrase strand transfer inhibitor (INSTI) designed to block the integration of viral DNA into the host genome, a critical step in the HIV replication cycle.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining standardized protocols for assessing its efficacy, pharmacokinetics, and safety in established animal models. The successful execution of these studies is essential for advancing this compound towards clinical development.
Recommended Animal Models
The selection of an appropriate animal model is paramount for the preclinical study of HIV therapeutics, as HIV-1 exclusively infects and causes disease in humans.[2]
-
Humanized Mice: Genetically immunocompromised mice engrafted with human tissues or hematopoietic stem cells are considered the gold standard for evaluating antiretroviral drug efficacy.[3][4] These models, such as the BLT (bone marrow/liver/thymus) mouse, develop a functional human immune system and are susceptible to HIV-1 infection, allowing for direct assessment of a drug's antiviral activity.[3]
-
Non-Human Primates (NHPs): Rhesus macaques are the most utilized NHP model for AIDS research. They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera. NHP models are invaluable for studying viral pathogenesis, transmission, and long-term therapeutic outcomes in a system that closely mirrors human physiology and immunology.
-
Rats (for PK and Safety): Sprague Dawley rats are a standard model for initial pharmacokinetic and toxicokinetic studies due to their well-characterized metabolism and the extensive historical data available.
Efficacy Evaluation in Humanized Mice
This protocol details the methodology for assessing the in vivo antiviral efficacy of this compound in HIV-1 infected humanized mice.
Experimental Workflow: Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Protocol: Efficacy in Humanized Mice
-
Animal Model: Utilize humanized BLT (NOD/SCID) mice with stable, long-term systemic reconstitution of human lymphoid and myeloid cells.
-
Infection: Once robust human cell engraftment is confirmed (typically >25% human CD45+ cells in peripheral blood), infect mice intravenously with a CCR5-tropic HIV-1 strain.
-
Treatment Groups: After viremia is established (2-3 weeks post-infection), randomize mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (Low Dose, e.g., 10 mg/kg/day)
-
This compound (Mid Dose, e.g., 30 mg/kg/day)
-
This compound (High Dose, e.g., 100 mg/kg/day)
-
Positive Control (e.g., Dolutegravir, 30 mg/kg/day)
-
-
Drug Administration: Administer compounds daily via oral gavage for 4-6 weeks.
-
Monitoring: Collect peripheral blood weekly to quantify plasma HIV-1 RNA levels by qRT-PCR and to monitor human CD4+ T cell counts using flow cytometry.
Data Presentation: Representative Efficacy Data
| Treatment Group | Dose (mg/kg/day) | Mean Log Reduction in Plasma Viral Load (Week 4) | Mean CD4+ T Cell Count (cells/µL) at Week 4 |
| Vehicle Control | 0 | 0.1 | 180 |
| This compound | 10 | 1.5 | 320 |
| This compound | 30 | 2.8 | 450 |
| This compound | 100 | >3.5 (Below Limit of Quantification) | 490 |
| Positive Control (Dolutegravir) | 30 | >3.5 (Below Limit of Quantification) | 485 |
Pharmacokinetic (PK) Evaluation in Rats
This protocol describes a single-dose pharmacokinetic study of this compound in Sprague Dawley rats to determine key PK parameters.
Experimental Workflow: Pharmacokinetics
References
Troubleshooting & Optimization
Technical Support Center: Improving HIV-IN-10 Solubility for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of HIV-IN-10 for in vitro cell culture experiments. Given that this compound is likely a hydrophobic compound, the following recommendations are based on established methodologies for working with poorly water-soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers like PBS or cell culture media. What should I do?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous solutions is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for the initial solubilization of most kinase inhibitors and other hydrophobic small molecules.[1]
Q2: What is the best procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10 mM).[2] Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid this process.[1][3] Visually inspect the solution to ensure no solid particles remain. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q3: I observed a precipitate when I diluted my this compound DMSO stock into the cell culture medium. What is causing this and how can I prevent it?
A3: This phenomenon, often called "solvent shock," occurs when the compound crashes out of solution as the percentage of the organic solvent (DMSO) is significantly lowered upon dilution into the aqueous cell culture medium. This indicates that the final concentration of this compound exceeds its solubility limit in the final medium.
To prevent this, several strategies can be employed:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Lower the Final Concentration: The desired experimental concentration might be too high. Test a range of final concentrations to determine the solubility limit in your specific cell culture medium.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-1% is generally well-tolerated and can help maintain the solubility of the compound. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) can be used depending on the specific properties of this compound and its compatibility with your experimental setup. It is advisable to test the solubility of a small amount of the compound in the chosen solvent before preparing a large stock.
Q5: Are there any additives that can improve the solubility of this compound in my cell culture medium?
A5: Yes, for particularly challenging compounds, the use of formulation aids can be beneficial. Non-ionic surfactants like Tween 80 or Pluronic F-68 can be added to the cell culture medium at low, non-toxic concentrations to help maintain solubility. These surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve common issues with this compound solubility in cell culture experiments.
Issue: Precipitate Formation Upon Dilution
| Possible Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility limit. | Decrease the final working concentration of this compound. |
| "Solvent shock" from direct dilution of concentrated stock. | Perform a stepwise or serial dilution. |
| Low temperature of the cell culture medium. | Ensure the medium is pre-warmed to 37°C before adding the compound. |
| Insufficient mixing. | Gently vortex or pipette the medium up and down immediately after adding the compound. |
Issue: Inconsistent Experimental Results
| Possible Cause | Recommended Solution |
| Incomplete dissolution of the stock solution. | Visually inspect the stock solution for any precipitate before each use. If necessary, gently warm and vortex to redissolve. |
| Precipitation of the compound over time in the final working solution. | Prepare fresh dilutions of this compound immediately before each experiment. |
| Degradation of the compound due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly to aid dissolution.
-
Visually confirm that all the compound has dissolved and the solution is clear.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Method A (Direct Dilution for lower concentrations): For very low final concentrations, you may be able to add the stock solution directly to the pre-warmed medium while gently vortexing.
-
Method B (Stepwise Dilution):
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium.
-
Gently mix this intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration.
-
-
Gently mix the final solution before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Signaling Pathway
While the specific target of "this compound" is not specified, a common pathway investigated in HIV research is the IL-10 signaling pathway, which plays a complex role in the immune response to the virus. An inhibitor could potentially modulate this pathway.
Caption: IL-10 signaling pathway in the context of HIV infection.
Experimental Workflow
Caption: A workflow for preparing this compound for cell culture experiments.
References
Technical Support Center: Overcoming Off-Target Effects of HIV-IN-10 in Assays
Welcome to the technical support center for HIV-IN-10. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome potential off-target effects of our novel HIV integrase inhibitor, this compound, in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor designed to target the catalytic activity of HIV-1 integrase. By binding to the active site of the integrase enzyme, it prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2]
Q2: Are there any known off-target effects for this compound?
A2: While this compound was designed for high specificity, comprehensive kinase profiling has revealed some off-target activity against a limited number of cellular kinases, particularly within the Src family (e.g., Src, Lck, and Fyn).[1][3][4] This is not uncommon for small molecule inhibitors and should be taken into consideration during experimental design and data interpretation.
Q3: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see antiviral activity. Is this due to off-target effects?
A3: It is possible. If the observed cytotoxicity (low CC50) is close to the effective antiviral concentration (EC50), it could be due to the inhibition of off-target kinases that are essential for cell survival or proliferation. We recommend performing a cell viability assay, such as the MTT or MTS assay, to accurately determine the CC50 of this compound in your specific cell line.
Q4: My results from biochemical assays (using purified integrase) and cell-based antiviral assays are inconsistent. Why might this be?
A4: Discrepancies between biochemical and cell-based assays can arise from several factors, including off-target effects. In a cell-based context, the compound's activity can be influenced by its interaction with other cellular components. Off-target kinase inhibition could lead to phenotypes that either enhance or mask the on-target antiviral effect. We recommend validating the on-target effect in cells using techniques like Western blotting to assess downstream signaling of the targeted pathway.
Q5: How can I definitively confirm that the observed antiviral effect is due to the inhibition of HIV integrase and not an off-target kinase?
A5: A "rescue" experiment is a robust method for this purpose. This involves using a cell line expressing a mutant version of HIV integrase that is resistant to this compound. If this compound is still effective in these cells, it suggests the antiviral activity is at least partially mediated by off-target effects. Additionally, comparing the phenotype induced by this compound with that of a known, highly specific integrase inhibitor can be informative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed at effective antiviral concentrations. | 1. Off-target kinase inhibition: The compound may be inhibiting kinases crucial for cell viability. 2. Compound solubility issues: The compound may be precipitating in the cell culture media, leading to non-specific toxicity. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. Test inhibitors with different chemical scaffolds but the same primary target to see if the cytotoxicity persists. 2. Check the solubility of this compound in your cell culture media. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent antiviral efficacy across different cell lines. | Cell-line specific off-target effects: The expression levels and importance of off-target kinases can vary between different cell lines, leading to variable responses. | Characterize the expression levels of known off-target kinases (e.g., Src family kinases) in your cell lines. Correlate the sensitivity to this compound with the expression of these kinases. |
| Unexpected changes in cellular signaling pathways. | Off-target kinase activity: this compound may be modulating signaling pathways downstream of its off-target kinases. | Use Western blotting to analyze the phosphorylation status of key proteins in suspected off-target pathways (e.g., MAPK/ERK, PI3K/Akt pathways, which can be regulated by Src family kinases). |
Quantitative Data
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (HIV-1 Integrase) and a panel of representative off-target kinases.
| Target | IC50 (nM) | Assay Type |
| HIV-1 Integrase | 5 | Biochemical Strand Transfer Assay |
| Src Kinase | 85 | In Vitro Kinase Assay |
| Lck Kinase | 150 | In Vitro Kinase Assay |
| Fyn Kinase | 200 | In Vitro Kinase Assay |
| Abl Kinase | >1000 | In Vitro Kinase Assay |
| EGFR Kinase | >5000 | In Vitro Kinase Assay |
Table 2: Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines
This table provides a comparison of the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) in commonly used cell lines. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window.
| Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| MT-4 | 10 | 1200 | 120 |
| CEM-SS | 15 | 900 | 60 |
| PBMCs | 25 | 1500 | 60 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine CC50
This protocol is for determining the cytotoxic concentration of this compound in a 96-well format.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Once cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cells only" (no compound) and "vehicle control" (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a period that corresponds to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP. Commercial kinase profiling services are also available.
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition at a single concentration or as an IC50 value.
Protocol 3: Western Blot Analysis for Off-Target Kinase Activation
This protocol can be used to determine if this compound affects the phosphorylation status of proteins in a signaling pathway downstream of a suspected off-target kinase.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with this compound at various concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels (by re-probing the membrane with an antibody against the total protein) or a loading control (e.g., GAPDH). Compare the treated samples to the vehicle control to identify any changes in phosphorylation.
Visualizations
Caption: Hypothetical off-target inhibition of the Src kinase signaling pathway by this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Troubleshooting logic for investigating unexpected cytotoxicity with this compound.
References
troubleshooting Hiv-IN-10 instability in solution
Technical Support Center: Hiv-IN-10
A Guide to Troubleshooting Instability in Solution
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel HIV integrase inhibitor, this compound. Given the limited public data on this compound, this document is based on common challenges encountered with hydrophobic small molecule inhibitors and offers general best practices for handling such compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in my chosen solvent. What should I do?
A1: Difficulty in dissolving a compound can be due to several factors:
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO), a common solvent, is hygroscopic (readily absorbs water), and the presence of water can significantly decrease the solubility of hydrophobic compounds.[1]
-
Concentration Limit: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in that specific solvent. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., 37°C) combined with vortexing or sonication can help facilitate dissolution.[1] However, prolonged exposure to heat should be avoided to prevent degradation.
Q2: I observed a precipitate in my this compound stock solution after a freeze-thaw cycle. Is the solution still usable?
A2: Precipitation after thawing is a common issue, often indicating that the compound's solubility limit was exceeded at a lower temperature.[2]
-
Re-dissolving: Gently warm the vial to room temperature or 37°C and vortex or sonicate thoroughly to attempt to redissolve the precipitate.[1]
-
Verification: Before use, visually inspect the solution against a light source to ensure all precipitate has dissolved. If particulates remain, the effective concentration of your solution is lower than intended, which will lead to inaccurate experimental results.[1]
-
Prevention: To avoid this issue, it is highly recommended to aliquot stock solutions into single-use volumes. This minimizes the number of freeze-thaw cycles a solution is exposed to.
Q3: My working solution of this compound in aqueous cell culture media became cloudy or formed a precipitate. Why did this happen?
A3: This is a critical issue known as "crashing out," where a compound that is soluble in a high-concentration organic stock (like DMSO) precipitates when diluted into an aqueous buffer or medium.
-
DMSO Concentration: The final concentration of DMSO in your aqueous solution is a key factor. Most cells can tolerate a final DMSO concentration of up to 0.1-0.5%, but a higher percentage may be needed to keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium. A better approach is to perform an intermediate dilution step in your organic solvent before the final dilution into the aqueous medium.
-
Media Components: The compound may interact with salts, proteins (like serum), or other components in the media, leading to the formation of insoluble complexes. Conducting a solubility test in your specific media is recommended.
Q4: My this compound solution has changed color. What does this signify?
A4: A change in color often indicates chemical degradation or oxidation of the compound. This can be caused by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the compound's integrity, for example, by High-Performance Liquid Chromatography (HPLC), before continuing with experiments. To prevent this, store solutions in amber vials or containers wrapped in foil and consider purging the headspace of the vial with an inert gas like argon or nitrogen.
Data & Protocols
Table 1: Hypothetical Solubility Profile of this compound
This table provides an example of solubility data for a typical hydrophobic small molecule inhibitor. Actual values for this compound should be experimentally determined.
| Solvent/Medium | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. Use anhydrous grade. |
| Ethanol (100%) | ~10 mg/mL (~20 mM) | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 mg/mL (< 20 µM) | Poorly soluble in aqueous buffers. |
| Cell Culture Medium + 10% FBS | < 0.01 mg/mL (< 20 µM) | Serum proteins may slightly improve solubility but can also lead to binding and reduced free compound concentration. |
Experimental Protocol: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a step-by-step method for preparing a working solution of a hydrophobic inhibitor to minimize precipitation.
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution (10 mM):
-
Carefully weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Aliquot this stock into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (1 mM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a new sterile tube, dilute the 10 mM stock 1:10 in anhydrous DMSO to create a 1 mM intermediate stock solution (e.g., add 5 µL of 10 mM stock to 45 µL of DMSO). Vortex to mix.
-
-
Prepare the Final Working Solution (10 µM):
-
Add the pre-warmed cell culture medium to a sterile tube.
-
Add the 1 mM intermediate stock to the medium at a 1:100 ratio. For example, to make 1 mL of working solution, add 10 µL of the 1 mM stock to 990 µL of medium.
-
Immediately and gently vortex or pipette up and down to mix thoroughly. This rapid dispersion is critical to prevent localized high concentrations that can cause precipitation.
-
Visually inspect the final solution to ensure it is clear before adding it to your cells.
-
Visual Guides
Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical sequence of steps to diagnose and resolve issues with compound precipitation in aqueous solutions.
References
Technical Support Center: HIV-IN-10 and Novel Integrase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-IN-10 and other novel HIV integrase inhibitors in long-term cell culture. The information provided is intended to help mitigate cytotoxicity and ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is representative of a class of novel, experimental non-catalytic site integrase inhibitors (NCINIs). Unlike catalytic-site inhibitors that target the active site of the HIV integrase enzyme, this compound and similar compounds are thought to bind to allosteric sites on the integrase enzyme. This binding interferes with the conformational changes necessary for the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle. Due to the absence of a direct human homolog for HIV-1 integrase, the off-target effects of such inhibitors are expected to be relatively limited compared to other classes of antiretroviral drugs.[1]
Q2: I am observing significant cytotoxicity with this compound in my long-term cell cultures. What are the potential causes?
A2: Cytotoxicity associated with experimental compounds like this compound can stem from several factors:
-
Off-Target Effects: The compound may be interacting with cellular proteins other than HIV integrase, leading to unintended and toxic side effects.
-
Metabolic Activation: The compound itself may not be toxic, but its metabolites, produced by cellular enzymes, could be. Standard cell lines may lack the necessary metabolic enzymes (e.g., cytochrome P450s) to accurately model in vivo metabolism, potentially leading to an under- or overestimation of toxicity.
-
Compound Degradation: Over time in culture, the compound may degrade into toxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations and with prolonged exposure.
-
Suboptimal Cell Culture Conditions: Factors such as high cell density, nutrient depletion, or accumulation of waste products can exacerbate the cytotoxic effects of a test compound.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed to minimize cytotoxicity:
-
Optimize Compound Concentration: Determine the lowest effective concentration of this compound that still inhibits HIV replication. A dose-response experiment is crucial.
-
Reduce Exposure Time: If continuous exposure is not necessary, consider intermittent dosing schedules.
-
Use a More Resistant Cell Line: Some cell lines are inherently more robust and may tolerate the compound better. However, ensure the chosen cell line is still relevant to your research goals.
-
Incorporate Metabolic Systems: To better mimic in vivo conditions, consider using co-cultures with hepatocytes or adding liver microsomes (S9 fractions) to your culture system.[2]
-
Control for Solvent Effects: Always include a vehicle control (culture medium with the same concentration of solvent used for the highest drug concentration) to assess the toxicity of the solvent itself. Aim for a final solvent concentration of ≤ 0.1%.[3]
-
Maintain Healthy Cell Cultures: Ensure optimal cell seeding density to avoid overgrowth and maintain cells in the logarithmic growth phase during treatment.[3]
Q4: My cytotoxicity assay results are not consistent. What should I check?
A4: Inconsistent results can be frustrating. Here are some common culprits:
-
Reagent Variability: Use a single, quality-controlled batch of this compound for a set of experiments. If you must switch batches, perform a bridging experiment to ensure consistency.[3]
-
Cell Culture Inconsistencies: Standardize all cell culture parameters, including media, serum batches, passage number, and incubation times.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.
-
Assay Interference: The compound itself may interfere with the chemistry of your cytotoxicity assay (e.g., inhibiting the reductase enzymes in an MTT assay). It is advisable to use an orthogonal method to confirm your results.
Troubleshooting Guides
Problem 1: High Background in Cytotoxicity Assay
| Possible Cause | Troubleshooting Step |
| Contaminated Culture | Routinely test for mycoplasma and other microbial contaminants. |
| Media Components | Some media components, like phenol red, can interfere with certain assays. Test your media without cells to determine its baseline reading. |
| Compound Interference | Run a control with the compound in cell-free media to see if it directly reacts with the assay reagents. |
| Overly Forceful Pipetting | Handle cells gently during plating and reagent addition to avoid lysing cells, which can release enzymes that interfere with assays like the LDH assay. |
Problem 2: Discrepancy Between Microscopy and Assay Results
| Possible Cause | Troubleshooting Step |
| Assay Measures a Specific Aspect of Cell Death | An MTT assay measures metabolic activity, which may decline before overt signs of cell death are visible. An LDH assay measures membrane integrity, which is a later-stage event. Consider the mechanism of your compound and choose an appropriate assay. |
| Cytostatic vs. Cytotoxic Effects | Your compound may be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic). A cell proliferation assay can help distinguish between these two effects. |
| Assay Timing | The timing of your assay is critical. A marker of early apoptosis may be missed if the assay is performed too late. Conduct a time-course experiment to determine the optimal endpoint. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
96-well cell culture plates
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated cells: for spontaneous LDH release.
-
Maximum LDH release: Treat cells with the lysis buffer provided in the kit.
-
No-cell control: for background LDH in the medium.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Readout: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, as per the kit's instructions.
Data Presentation
Table 1: Example Cytotoxicity Data for a Novel HIV Integrase Inhibitor
| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| This compound | 0.1 | 98 ± 3 | 2 ± 1 |
| 1 | 92 ± 5 | 8 ± 2 | |
| 10 | 65 ± 8 | 35 ± 6 | |
| 100 | 15 ± 4 | 85 ± 5 | |
| Vehicle (0.1% DMSO) | - | 100 ± 2 | 1 ± 1 |
Visualizations
Caption: Simplified HIV-1 replication cycle highlighting the integration step blocked by inhibitors like this compound.
References
Technical Support Center: Refining Hiv-IN-10 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Hiv-IN-10, a novel HIV integrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for formulating this compound for animal studies?
A1: The initial formulation strategy for this compound depends on its physicochemical properties (e.g., solubility, stability) and the intended route of administration. For oral delivery, aqueous solutions or suspensions with suitable excipients are common. For parenteral routes, sterile solutions are required. A bioadhesive gel formulation, which can enhance mucosal retention, might also be considered for specific applications like topical pre-exposure prophylaxis (PrEP) studies.[1][2] Combining polymers like Carbopol and HPMC can help control the drug release profile.[1]
Q2: Which animal models are most appropriate for evaluating the efficacy of this compound?
A2: The choice of animal model is critical and depends on the research question.
-
Humanized Mice: Models such as the bone marrow/liver/thymus (BLT) mouse are engrafted with human immune cells and tissues, allowing for direct infection with HIV-1.[3][4] They are invaluable for studying viral pathogenesis and the efficacy of antiretrovirals in an environment with a human immune system.
-
Non-Human Primates (NHPs): Macaques (e.g., rhesus, pigtail) are the most widely used NHP models. They are typically challenged with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera. NHPs are essential for preclinical safety, pharmacokinetic, and efficacy studies due to their physiological similarity to humans.
Q3: What are the known or anticipated toxicities associated with integrase inhibitors like this compound?
A3: While newer integrase inhibitors are generally well-tolerated, potential toxicities observed with other antiretroviral classes, such as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), include mitochondrial toxicity. This can manifest as peripheral neuropathy, myopathy, or hepatic steatosis with lactic acidosis. Long-term treatment with some antiretrovirals, like tenofovir, has been associated with nephrotoxicity (kidney damage). Close monitoring of renal and liver function, as well as complete blood counts, is crucial during in vivo studies.
Troubleshooting Guide
Issue 1: Poor Bioavailability or Sub-therapeutic Plasma Concentrations of this compound
-
Question: We are observing low plasma concentrations of this compound after oral administration in our mouse model. What could be the cause and how can we address it?
-
Answer: Low oral bioavailability can stem from several factors:
-
Poor Aqueous Solubility: this compound may have low solubility, limiting its dissolution and absorption in the gastrointestinal tract.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Formulation Issues: The delivery vehicle may not be optimal for absorption.
Troubleshooting Steps:
-
Formulation Refinement: Consider creating a salt form, using solubility enhancers like cyclodextrins, or developing a lipid-based formulation.
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as subcutaneous (SC) or intraperitoneal (IP) injection to bypass first-pass metabolism.
-
Prodrug Strategy: A prodrug of this compound could be designed to improve absorption and metabolic stability.
-
Issue 2: High Variability in Efficacy Results Between Animals
-
Question: Our efficacy study in macaques shows significant variation in viral load suppression between subjects receiving the same dose of this compound. How can we reduce this variability?
-
Answer: Inter-animal variability is common in NHP studies and can be influenced by genetic differences, immune status, and subtle inconsistencies in experimental procedures. Troubleshooting Steps:
-
Standardize Procedures: Ensure strict consistency in dosing times, administration technique, and sample collection protocols.
-
Increase Sample Size: A larger cohort can help determine if the observed variability is statistically significant or due to random chance.
-
Monitor Drug Levels: Measure plasma concentrations of this compound in all animals to correlate drug exposure with virologic response. This can help differentiate between pharmacokinetic and pharmacodynamic variability.
-
Animal Stratification: If possible, stratify animals based on baseline characteristics (e.g., age, weight, baseline viral load) to ensure balanced groups.
-
Issue 3: Observed Animal Toxicity or Adverse Events
-
Question: Animals receiving this compound are showing signs of distress, including weight loss and lethargy. What steps should we take?
-
Answer: These are signs of potential drug toxicity. Immediate action is required to ensure animal welfare and data integrity. Troubleshooting Steps:
-
Veterinary Consultation: Immediately consult with the veterinary staff to assess the animals' health and provide supportive care.
-
Dose Reduction: Consider performing a dose-ranging study to identify the maximum tolerated dose (MTD). It's possible the current dose is too high.
-
Clinical Pathology: Collect blood samples for a complete blood count (CBC) and serum chemistry panel to assess organ function (especially liver and kidney).
-
Histopathology: If necessary, perform a necropsy and histopathological examination of key organs to identify any drug-induced damage.
-
Data Presentation: Pharmacokinetic & Formulation Parameters
The following tables summarize hypothetical and example data relevant to the preclinical evaluation of an antiretroviral agent.
Table 1: Example Pharmacokinetic Parameters of an Antiretroviral Formulation (F3) vs. Pure Drug Solution in an Animal Model.
| Parameter | Formulation F3 | Pure Drug Solution |
| Cmax (µg/mL) | 17.659 | 18.494 |
| Tmax (hours) | 4 | 2 |
| Bioavailability (F%) | 123.89 | 100 (Reference) |
Table 2: Common Toxicities Associated with Antiretroviral Classes.
| Drug Class | Common Associated Toxicities | Clinical Manifestations |
| NRTIs | Mitochondrial Toxicity | Lactic acidosis, peripheral neuropathy, myopathy, lipoatrophy. |
| NNRTIs | Skin Rash, Hepatotoxicity | Mild to severe rashes, elevated liver enzymes. |
| Protease Inhibitors | Gastrointestinal Issues, Metabolic Changes | Nausea, diarrhea, hyperlipidemia, insulin resistance. |
| Integrase Inhibitors | Generally well-tolerated | Headache, insomnia, potential for weight gain. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Humanized BLT Mice
-
Animal Model: Utilize humanized BLT (Bone Marrow/Liver/Thymus) mice, which possess a reconstituted human immune system.
-
Infection: Challenge mice intravenously (IV) or intrarectally with a known infectious dose of a CCR5-tropic HIV-1 strain.
-
Treatment Initiation: Begin treatment with this compound at a predetermined time point post-infection (e.g., 7 days for established infection). Administer the drug via the chosen route (e.g., oral gavage) daily. Include a vehicle control group.
-
Monitoring: Collect peripheral blood weekly via retro-orbital or tail vein bleed.
-
Viral Load Quantification: Isolate plasma and quantify HIV-1 RNA copies using a validated quantitative real-time PCR (qRT-PCR) assay.
-
Immune Cell Analysis: Use flow cytometry to analyze CD4+ and CD8+ T cell counts in peripheral blood to monitor immune reconstitution or depletion.
-
Endpoint: At the end of the study period (e.g., 4-6 weeks), sacrifice the animals and harvest tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue-associated viral DNA and RNA.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a relevant species, such as Sprague-Dawley rats or rhesus macaques, depending on the drug's metabolism.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous (IV) route in a separate cohort to determine absolute bioavailability.
-
Sample Collection: Collect serial blood samples at specific time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Visualizations
Caption: Simplified HIV lifecycle and the mechanism of action for this compound.
Caption: Standard experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting flowchart for addressing low efficacy in animal studies.
References
- 1. Formulation, In Vitro and In Vivo Pharmacokinetics of Anti-HIV Vaginal Bioadhesive Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic HIV-IN-10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic HIV-IN-10. Our goal is to help you identify and address potential batch-to-batch variability to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What are the likely causes?
A1: Inconsistent bioassay results are a common indicator of batch-to-batch variability. The primary sources of this variability in synthetic molecules like this compound can include:
-
Purity Differences: The percentage of the correct, full-length this compound can vary between synthesis batches. Impurities, such as truncated or modified sequences, may interfere with the assay.
-
Peptide/Small Molecule Content: Lyophilized powders can contain varying amounts of water and counter-ions (like trifluoroacetate from purification).[1] This means that weighing out the same amount of powder from two different batches may result in different molar amounts of the active compound.
-
Solubility Issues: Small differences in the impurity profile or physical form of the lyophilized powder can affect its solubility, leading to inaccurate concentrations in your working solutions.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its activity.
Q2: What are the recommended quality control (QC) checks we should perform on a new batch of this compound before starting our experiments?
A2: To ensure consistency across batches, we recommend a multi-faceted QC approach:
-
Verify Identity: Confirm the molecular weight of the compound using Mass Spectrometry (MS).[2]
-
Assess Purity: Determine the purity of the batch using High-Performance Liquid Chromatography (HPLC).[2]
-
Quantify Content: For precise concentration, determine the net peptide/small molecule content, for which Amino Acid Analysis (AAA) is the gold standard for peptides.[1]
-
Check Solubility: Perform a simple solubility test to ensure the compound dissolves as expected in your experimental buffer.
Q3: The purity of our latest batch of this compound is reported as >95% by HPLC, but it is less active than our previous batch. Why could this be?
A3: While HPLC purity is a critical metric, it may not tell the whole story. Here are a few possibilities:
-
Different Impurity Profiles: Even with the same overall purity, the nature of the impurities could be different. Some impurities might be more disruptive to your assay than others.
-
Lower Net Content: The new batch might have a higher water or counter-ion content, meaning you are effectively using less of the active compound than you think.[1]
-
Conformational Differences: While less common for small molecules, different lyophilization conditions could potentially lead to different physical forms of the powder that affect dissolution and activity.
-
Biological Potency Variation: Even with similar purity and content, subtle structural variations not easily detected by standard HPLC could affect biological activity. A cell-based potency assay is the most direct way to confirm consistent biological performance.
Q4: Our this compound is difficult to dissolve in our aqueous assay buffer. What can we do?
A4: Poor aqueous solubility is a common challenge. Here is a tiered approach to troubleshooting this issue:
-
Prepare a Concentrated Stock in an Organic Solvent: First, try to dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). From this high-concentration stock, you can make serial dilutions into your final aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not affect your biological system.
-
Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Use Solubilizing Excipients: If the above methods fail, consider using solubilizing agents like surfactants (e.g., Tween® 80) or cyclodextrins, but be sure to test for their effects on your assay.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to batch-to-batch variability.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no activity in a new batch | 1. Incorrect compound identity.2. Lower purity or presence of inhibitory impurities.3. Lower net content of the active compound.4. Compound degradation. | 1. Verify Molecular Weight: Perform Mass Spectrometry (MS) to confirm the identity of the compound.2. Check Purity: Analyze the batch using HPLC to confirm purity and compare the chromatogram to a reference batch.3. Quantify Content: Use Amino Acid Analysis (for peptides) or another quantitative method to determine the net compound content.4. Assess Stability: Review storage and handling procedures. |
| Increased off-target effects or cytotoxicity | 1. Presence of toxic impurities from the synthesis.2. Higher concentration than intended due to higher net content. | 1. Analyze Impurity Profile: Compare the HPLC chromatograms of the current and previous batches to identify new or larger impurity peaks.2. Re-evaluate Concentration: If net content was not previously considered, adjust the stock concentration based on this value. |
| Precipitation of the compound during the experiment | 1. Poor solubility of the specific batch.2. Buffer incompatibility. | 1. Perform Solubility Testing: Test the solubility of the new batch in your experimental buffer before use.2. Optimize Solubilization: Prepare a stock solution in an organic solvent like DMSO and dilute it into your final buffer. Visually inspect for precipitation. |
| Inconsistent results between different vials of the same batch | 1. Non-homogenous sample.2. Inconsistent handling or storage of individual vials. | 1. Ensure Proper Mixing: Before weighing, ensure the lyophilized powder is homogenous.2. Standardize Procedures: Review and standardize protocols for reconstituting and storing the compound. |
Quality Control Parameters for this compound
The following table summarizes the key quality control parameters and recommended acceptance criteria for ensuring batch consistency.
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS) | Measured Molecular Weight ± 1 Da of Theoretical MW | Confirms the correct compound was synthesized. |
| Purity | Reversed-Phase HPLC (RP-HPLC) | >95% (for most in vitro assays) | Quantifies the percentage of the target compound relative to impurities. |
| Net Content | Amino Acid Analysis (AAA) or Quantitative NMR (qNMR) | Report as % by weight | Determines the actual amount of active compound in the lyophilized powder, accounting for water and counter-ions. |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Basic check for any obvious inconsistencies or contamination. |
| Solubility | Visual Inspection | Clear solution at a specified concentration (e.g., 10 mM in DMSO) | Ensures the compound can be properly dissolved for experimental use. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of a synthetic compound like this compound.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filter
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., water/ACN mixture). Filter the sample through a 0.22 µm filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes
-
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Materials:
-
This compound sample
-
MS-grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-TOF)
-
-
Procedure:
-
Sample Preparation: Dilute the this compound sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
MS Analysis: Infuse the sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Analysis: Deconvolute the raw data to determine the molecular weight and compare it to the theoretical value.
-
Visualizations
Caption: Mechanism of action of this compound as an integrase inhibitor.
Caption: Decision workflow for quality control of new this compound batches.
References
Technical Support Center: Enhancing the Sensitivity of HIV-1 Integrase Antiviral Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their HIV-1 integrase (IN) antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What are the key catalytic activities of HIV-1 integrase that are targeted in antiviral assays?
A1: HIV-1 integrase catalyzes two main sequential reactions that are essential for viral replication:
-
3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA.[1][2][3]
-
Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.[1][2]
Both of these activities can be measured in vitro and are targets for inhibitor screening.
Q2: What are the common types of in vitro HIV-1 integrase assays?
A2: Common in vitro assays include biochemical assays using purified recombinant integrase and oligonucleotide substrates, and cell-based assays that measure integration in the context of viral infection. Biochemical assays are often fluorescence-based or utilize PCR for detection.
Q3: What are the critical components and conditions to optimize for a sensitive biochemical HIV-1 IN assay?
A3: To enhance the sensitivity of a biochemical HIV-1 IN assay, it is crucial to optimize the following:
-
Enzyme Concentration: Use a concentration of purified HIV-1 integrase that yields a robust signal without being in excess.
-
Substrate Concentration: The concentration of the donor and target DNA substrates should be optimized for maximal activity.
-
Divalent Metal Ions: HIV-1 integrase requires a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, for its catalytic activity. The choice and concentration of the metal ion can significantly impact the assay's sensitivity and the activity of certain inhibitors.
-
Reaction Buffer: The pH, salt concentration, and presence of detergents in the reaction buffer should be optimized.
-
Incubation Time and Temperature: The incubation time and temperature of the reaction should be controlled to ensure the reaction proceeds to an optimal point for detection.
Q4: How can cellular cofactors be used to enhance assay sensitivity?
A4: Cellular cofactors that interact with HIV-1 integrase can be included in biochemical assays to better mimic the in vivo environment and enhance catalytic activity. A key example is the Lens Epithelium-Derived Growth Factor (LEDGF/p75), which binds to integrase and stimulates its strand transfer activity. The addition of purified LEDGF/p75 to the reaction can significantly increase the signal in strand transfer assays.
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background can mask the true signal from integrase activity, leading to poor sensitivity and inaccurate inhibitor potency measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers, water, and substrates. Ensure proper storage of all components. |
| Suboptimal Washing Steps (ELISA-based assays) | Increase the number and stringency of washing steps to remove non-specifically bound components. |
| Non-specific Binding of Detection Antibody | Optimize the concentration of the detection antibody and include a blocking step in the protocol. |
| Inherent Fluorescence of Test Compounds | Screen test compounds for auto-fluorescence at the assay's excitation and emission wavelengths before performing the full assay. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme, substrates, and detection reagents to find the optimal balance that maximizes signal over background. |
Issue 2: Low or No Integrase Activity
A weak or absent signal can make it impossible to assess inhibitor effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Integrase Enzyme | Verify the activity of the purified integrase using a positive control inhibitor of known potency. Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Consider the oligomerization state of the integrase, as dimers and tetramers are the active forms. |
| Incorrect Assay Conditions | Confirm that the reaction buffer composition (pH, salt), divalent metal ion concentration, and incubation temperature are optimal for integrase activity. |
| Degraded DNA Substrates | Use freshly prepared, high-quality oligonucleotide substrates. Verify their integrity via gel electrophoresis. |
| Presence of Inhibitors in Reagents | Ensure that reagents are free from contaminating substances that could inhibit integrase activity. |
| Suboptimal Cellular Cofactor Concentration | If using a cofactor-dependent assay (e.g., with LEDGF/p75), optimize the concentration of the cofactor relative to the integrase concentration. |
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicates can lead to unreliable data and difficulty in determining inhibitor potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. |
| Incomplete Mixing of Reagents | Thoroughly mix all reagent solutions before dispensing them into the assay plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the entire microplate during incubation. |
| Insufficient Replicates | Increase the number of replicate wells for each condition to improve statistical power and identify outliers. |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)
This protocol describes a common method for measuring the strand transfer activity of HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Donor DNA substrate (e.g., a biotin-labeled oligonucleotide mimicking the viral LTR end)
-
Target DNA substrate (e.g., a digoxigenin-labeled oligonucleotide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂ or MnCl₂, 0.05% NP-40)
-
Streptavidin-coated microplate
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Methodology:
-
Coat Plate with Donor DNA: Add the biotin-labeled donor DNA to the streptavidin-coated microplate wells and incubate to allow for binding. Wash the wells to remove unbound DNA.
-
Add Integrase and Inhibitor: Add the assay buffer, diluted HIV-1 integrase, and the test compound (or control) to the wells. Incubate to allow for enzyme-inhibitor interaction.
-
Initiate Strand Transfer: Add the digoxigenin-labeled target DNA to the wells to start the strand transfer reaction. Incubate at 37°C.
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add the anti-digoxigenin-HRP conjugate and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of strand transfer activity.
Protocol 2: Cell-Based HIV-1 Integration Assay (Alu-PCR)
This protocol quantifies integrated proviral DNA in infected cells.
Materials:
-
HIV-1 virus stock (wild-type or reporter virus)
-
Target cells (e.g., T-cell line or primary CD4+ T cells)
-
Integrase inhibitor (as a control)
-
DNA extraction kit
-
PCR primers:
-
Forward primer targeting a human Alu element
-
Reverse primer targeting the HIV-1 LTR
-
-
Nested PCR primers for quantification (optional, for increased sensitivity)
-
Real-time PCR master mix
-
Real-time PCR instrument
Methodology:
-
Cell Infection: Infect target cells with the HIV-1 virus in the presence or absence of the test compound or a known integrase inhibitor.
-
Genomic DNA Extraction: After a suitable incubation period to allow for integration, harvest the cells and extract genomic DNA.
-
First-Round PCR (Preamplification): Perform a PCR using the Alu forward primer and the LTR reverse primer. This step selectively amplifies the junction between integrated proviral DNA and the host genome.
-
Second-Round PCR (Real-Time qPCR): Use the product from the first-round PCR as a template for a real-time qPCR using primers specific for a region within the HIV-1 genome (e.g., LTR or gag).
-
Data Analysis: Quantify the amount of integrated DNA by comparing the Cq values to a standard curve of known HIV-1 DNA copy numbers. The reduction in integrated DNA in the presence of the test compound indicates its inhibitory activity.
Visualizations
Caption: HIV-1 Integration Signaling Pathway.
Caption: General workflow for an in vitro HIV-1 integrase assay.
Caption: Logical troubleshooting workflow for HIV-1 IN assays.
References
Technical Support Center: Navigating Hiv-IN-10 Resistance In Vitro
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel HIV integrase inhibitor, Hiv-IN-10. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro resistance studies.
Disclaimer: As of our latest update, "this compound" is not a widely recognized designation in publicly available scientific literature. Therefore, this guide has been constructed based on established principles and data from well-characterized HIV-1 integrase strand transfer inhibitors (INSTIs) with similar mechanisms of action. The experimental protocols and resistance data provided are representative and should be adapted as necessary for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary resistance mutations expected to emerge against this compound in vitro?
A1: Based on in vitro selection studies with other integrase strand transfer inhibitors, primary resistance mutations are often observed in the catalytic core domain of the integrase enzyme. Key mutations that may confer resistance to this compound include those at positions T66, E92, T97A, S147G, Q148, and N155H in the HIV-1 integrase gene.[1][2] The specific mutations and their order of appearance can depend on the selective pressure of the compound and the viral strain used.[2]
Q2: How is resistance to this compound quantified in vitro?
A2: Resistance is typically quantified by determining the fold change in the 50% effective concentration (EC50) of the inhibitor required to inhibit viral replication. The EC50 of the inhibitor against a mutant virus is compared to its EC50 against the wild-type virus. A higher fold change indicates a greater level of resistance.[3]
Q3: What cell lines are appropriate for in vitro this compound resistance selection experiments?
A3: Commonly used cell lines for HIV-1 replication and resistance selection include T-lymphoblastoid cell lines such as MT-2, MT-4, and CEM-SS cells.[4] Peripheral blood mononuclear cells (PBMCs) can also be used and may provide a more physiologically relevant model. The choice of cell line can influence the selection of resistance mutations.
Q4: How long does it typically take to select for this compound resistant variants in vitro?
A4: The time required to select for resistant variants can vary significantly depending on the starting viral inoculum, the concentration of the inhibitor, and the cell line used. It can range from several weeks to several months of serial passaging of the virus in the presence of escalating concentrations of the drug.
Q5: Can resistance mutations to this compound affect viral fitness?
A5: Yes, resistance mutations can sometimes come at a cost to the virus's ability to replicate, a concept known as viral fitness. Some mutations that confer high-level resistance may impair the function of the integrase enzyme, leading to reduced viral replication in the absence of the drug. Compensatory secondary mutations may then arise to restore viral fitness.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No viral breakthrough observed after prolonged culture with this compound. | - this compound concentration is too high. - The virus has a high genetic barrier to resistance against this compound. - The starting viral inoculum was too low. | - Decrease the starting concentration of this compound to a level closer to the EC50. - Continue passaging for a longer duration. - Increase the initial multiplicity of infection (MOI). |
| Rapid emergence of high-level resistance. | - The starting concentration of this compound was too low, allowing for the selection of pre-existing minor variants. - The genetic barrier to resistance for this specific mutation pathway is low. | - Start the selection experiment with a concentration of this compound at or slightly above the EC90. - Perform deep sequencing on the initial viral stock to identify any pre-existing resistance mutations. |
| Inconsistent EC50 values in phenotypic assays. | - Variability in cell density or viability. - Inaccurate virus titration. - Degradation of this compound in culture. | - Ensure consistent cell seeding density and viability for each assay. - Accurately titrate the viral stock before each experiment. - Prepare fresh dilutions of this compound for each experiment and consider its stability in culture medium over time. |
| Difficulty amplifying and sequencing the integrase gene from resistant cultures. | - Low viral titer in the culture supernatant. - Presence of PCR inhibitors in the sample. - Suboptimal PCR primers or conditions. | - Concentrate the virus from the supernatant before RNA extraction. - Purify the extracted viral RNA to remove potential inhibitors. - Design and validate new primers for the integrase region and optimize PCR cycling conditions. |
| Selected mutations do not confer the expected level of resistance. | - The observed mutation may be a secondary or compensatory mutation. - The phenotypic assay conditions may not be optimal. - The mutation may only confer resistance in the context of other mutations. | - Generate site-directed mutants with the specific mutation in a wild-type background to confirm its effect. - Re-evaluate and optimize the phenotypic assay protocol. - Sequence the entire integrase gene to identify any other potential mutations. |
Quantitative Data Summary
Table 1: Fold Change in EC50 for Common Integrase Inhibitor Resistance Mutations
| Mutation | Fold Change vs. Wild-Type (Representative Data) |
| T66I | 5 - 10 |
| E92Q | 10 - 30 |
| T97A | 2 - 5 |
| S147G | 3 - 7 |
| Q148H | 10 - 50 |
| Q148R | >50 |
| N155H | 10 - 40 |
| G140S/Q148H | >100 |
Note: These values are representative and can vary depending on the specific integrase inhibitor, the viral strain, and the assay conditions used.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HIV-1
Objective: To generate HIV-1 variants with reduced susceptibility to this compound through serial passage in cell culture.
Materials:
-
HIV-1 laboratory strain (e.g., NL4-3, IIIB)
-
Susceptible host cell line (e.g., MT-4 cells)
-
Complete cell culture medium
-
This compound stock solution
-
Virus titration assay reagents (e.g., p24 ELISA kit)
Methodology:
-
Initial Infection: Infect MT-4 cells with a known amount of HIV-1 at a multiplicity of infection (MOI) of 0.01 in the presence of a starting concentration of this compound (typically 2-4 times the EC50).
-
Culture Monitoring: Culture the infected cells and monitor for signs of viral replication (e.g., syncytia formation, p24 antigen production).
-
Virus Passaging: When viral replication is detected (viral breakthrough), harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells in the presence of a 2-fold higher concentration of this compound.
-
Repeat Passaging: Repeat steps 2-4 for multiple passages, gradually increasing the concentration of this compound.
-
Sample Collection: At each passage, collect and store aliquots of the viral supernatant at -80°C for later genotypic and phenotypic analysis.
-
Genotypic Analysis: Once significant resistance is observed, extract viral RNA from the supernatant, reverse transcribe to cDNA, and amplify the integrase gene by PCR. Sequence the PCR product to identify mutations.
-
Phenotypic Analysis: Determine the EC50 of this compound against the selected virus population and compare it to the wild-type virus to calculate the fold change in resistance.
Protocol 2: Phenotypic Susceptibility Assay
Objective: To determine the EC50 of this compound against wild-type and mutant HIV-1 strains.
Materials:
-
Wild-type and mutant HIV-1 stocks
-
TZM-bl reporter cell line
-
Complete cell culture medium
-
This compound stock solution
-
Luciferase assay reagent
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Add a standardized amount of virus to each well containing the diluted inhibitor. Include control wells with virus but no inhibitor and cells with no virus.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control wells. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 Integration Pathway and the Site of Action for this compound.
Caption: Experimental Workflow for In Vitro Selection of this compound Resistance.
References
- 1. Resistance against Integrase Strand Transfer Inhibitors and Relevance to HIV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Pharmacokinetic Profile of HIV-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) profile of the novel HIV integrase inhibitor, HIV-IN-10.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with small molecule HIV integrase inhibitors like this compound?
A1: Small molecule HIV integrase inhibitors often face several PK challenges that can limit their clinical utility. These typically include:
-
Poor Aqueous Solubility: Many inhibitors are hydrophobic, leading to low dissolution rates in the gastrointestinal tract and consequently, poor absorption. For instance, many HIV protease inhibitors are poorly soluble in fasted-state human intestinal fluids.[1]
-
High First-Pass Metabolism: Significant metabolism in the gut wall and liver before reaching systemic circulation can drastically reduce bioavailability.[2][3] This is a common issue for orally administered antiretroviral drugs.
-
Rapid Systemic Clearance: The compound may be quickly eliminated from the body through metabolic degradation or renal excretion, resulting in a short half-life and requiring frequent dosing.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, limiting its absorption.
-
Metabolic Instability: The chemical structure may contain "metabolic soft spots" that are susceptible to rapid breakdown by metabolic enzymes, such as cytochrome P450s (CYPs).[2]
Q2: What initial in vitro assays are recommended to characterize the ADME profile of this compound?
A2: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for early characterization. We recommend the following:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 6.8, 7.4) and simulated intestinal fluids (FaSSIF and FeSSIF).
-
Permeability Assay: Use a Caco-2 cell monolayer assay to assess intestinal permeability and identify potential P-gp efflux.
-
Metabolic Stability Assay: Incubate this compound with liver microsomes (human, rat, mouse) or hepatocytes to determine its intrinsic clearance and predict in vivo metabolic stability.[2]
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins (human, rat, mouse) using methods like equilibrium dialysis or ultrafiltration. High protein binding can affect the volume of distribution and the free fraction of the drug available for pharmacological activity.
-
CYP Inhibition and Induction: Evaluate the potential of this compound to inhibit or induce major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
Symptom: In vivo pharmacokinetic studies in animal models show low oral bioavailability (<10%) for this compound.
Possible Causes & Troubleshooting Steps:
-
Low Aqueous Solubility:
-
Action: Review the in vitro solubility data. If solubility is below 10 µg/mL in simulated intestinal fluids, it is likely a limiting factor.
-
Solutions:
-
Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.
-
Formulation Strategies: Consider amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle formulations to enhance solubility. Nanoemulsifying systems have been shown to improve the bioavailability of poorly water-soluble drugs.
-
-
-
High First-Pass Metabolism:
-
Action: Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration. A significant difference suggests high first-pass metabolism.
-
Solutions:
-
Structural Modification: Identify metabolic hotspots through metabolite identification studies and modify the structure to block metabolism. This can involve introducing electron-withdrawing groups or replacing labile groups with more stable isosteres.
-
Prodrug Approach: Design a prodrug that masks the metabolically susceptible moiety and releases the active this compound in systemic circulation.
-
Co-administration with a Booster: In a clinical setting, co-administration with a CYP3A4 inhibitor like ritonavir or cobicistat can significantly increase the bioavailability of other antiretroviral drugs.
-
-
-
P-gp Efflux:
-
Action: Analyze the results from the in vitro Caco-2 permeability assay. A high efflux ratio (B-A/A-B > 2) suggests that the compound is a P-gp substrate.
-
Solutions:
-
Structural Modification: Modify the structure to reduce its affinity for P-gp.
-
Co-administration with a P-gp Inhibitor: While a potential strategy, this carries the risk of drug-drug interactions.
-
-
Issue 2: High Systemic Clearance and Short Half-Life
Symptom: In vivo PK studies show a short half-life (t½ < 2 hours) for this compound, which would necessitate frequent dosing.
Possible Causes & Troubleshooting Steps:
-
Rapid Metabolism:
-
Action: Examine the in vitro metabolic stability data from liver microsome or hepatocyte assays. A short half-life in these assays indicates high intrinsic clearance.
-
Solutions:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.
-
Structural Modification: As mentioned previously, identify and block metabolic "soft spots" on the molecule.
-
-
-
High Renal Clearance:
-
Action: Analyze urine samples from in vivo studies to determine the extent of renal excretion of the parent compound.
-
Solutions:
-
Increase Plasma Protein Binding: Modify the structure to increase its affinity for plasma proteins. Highly protein-bound drugs are less available for glomerular filtration.
-
Optimize Lipophilicity: Increasing lipophilicity can enhance tubular reabsorption, reducing renal clearance.
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and an Optimized Analog (this compound-OPT)
| Parameter | This compound | This compound-OPT | Units |
| In Vitro | |||
| Aqueous Solubility (pH 7.4) | 1.5 | 55.2 | µg/mL |
| Caco-2 Permeability (Papp A-B) | 0.5 | 2.1 | 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 5.8 | 1.5 | - |
| Microsomal Half-life (Human) | 8 | 45 | min |
| Plasma Protein Binding (Human) | 85 | 95 | % |
| In Vivo (Rat) | |||
| Oral Bioavailability (F) | 5 | 45 | % |
| Half-life (t½) | 1.2 | 8.5 | hours |
| Systemic Clearance (CL) | 150 | 25 | mL/min/kg |
| Volume of Distribution (Vd) | 2.5 | 1.8 | L/kg |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution, positive control substrate (e.g., testosterone), LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing HLM (0.5 mg/mL) and this compound (1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k.
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of this compound.
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound stock solution, control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate), LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
For apical to basolateral (A-B) transport, add this compound to the apical side and collect samples from the basolateral side at specified time points.
-
For basolateral to apical (B-A) transport, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Mandatory Visualizations
Caption: The lifecycle of HIV, highlighting the integration step targeted by this compound.
Caption: Workflow for improving the pharmacokinetic profile of this compound.
References
- 1. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Long-acting approaches for delivery of antiretroviral drugs for prevention and treatment of HIV: a review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Integrase Inhibitor Efficacy
Note: Information regarding a specific compound designated "HIV-IN-10" is not available in the public domain. This guide provides a comparative framework using data from established and well-documented HIV-1 integrase strand transfer inhibitors (INSTIs). The data presented for Raltegravir, Dolutegravir, Elvitegravir, Cabotegravir, and Bictegravir can serve as a benchmark for evaluating the efficacy of novel compounds like this compound.
Introduction to HIV-1 Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1][2][3] Integrase inhibitors block this process, specifically the strand transfer step, thereby preventing the establishment of a productive infection.[4][5] This class of antiretroviral drugs has become a cornerstone of modern HIV-1 therapy due to their high potency and favorable safety profile. This guide compares the in vitro efficacy of several key FDA-approved integrase inhibitors.
Comparative Efficacy of Integrase Inhibitors
The potency of integrase inhibitors is typically measured by their 50% inhibitory concentration (IC50) in biochemical assays (cell-free) and their 50% effective concentration (EC50) in cell-based assays. Lower values indicate higher potency.
| Compound | Type | Target | IC50 (nM) | EC50 (nM) | Key Resistance Mutations |
| This compound | - | HIV-1 Integrase | Data not available | Data not available | Data not available |
| Raltegravir | First-Generation INSTI | HIV-1 Integrase | 2 - 7 | 19 - 31 (CIC95) | N155H, Q148K/R/H |
| Elvitegravir | First-Generation INSTI | HIV-1 Integrase | 0.7 (HIV-1 IIIB) | 0.21 - 1.15 | Overlapping with Raltegravir |
| Dolutegravir | Second-Generation INSTI | HIV-1 Integrase | 2.7 | 0.51 | High barrier to resistance |
| Bictegravir | Second-Generation INSTI | HIV-1 Integrase | - | 1.5 - 2.4 | High barrier to resistance |
| Cabotegravir | Second-Generation INSTI | HIV-1 Integrase | 3.0 | 0.2 | - |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (In Vitro)
This assay quantitatively measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the HIV LTR U5 end)
-
Target Substrate (TS) DNA (modified for detection, e.g., with digoxigenin)
-
Streptavidin-coated 96-well plates
-
Assay buffer (containing MgCl2 or MnCl2)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer
-
Detection antibody (e.g., HRP-labeled anti-digoxigenin)
-
Substrate for detection enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Streptavidin-coated 96-well plates are coated with the biotinylated donor substrate DNA and incubated.
-
Washing: The wells are washed to remove unbound donor DNA.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Enzyme Addition: Recombinant HIV-1 integrase is added to the wells and incubated to allow binding to the donor DNA.
-
Strand Transfer Initiation: The target substrate DNA is added to initiate the strand transfer reaction.
-
Incubation: The plate is incubated to allow the integrase to catalyze the ligation of the donor DNA to the target DNA.
-
Washing: The wells are washed to remove unreacted components.
-
Detection: An enzyme-linked antibody that specifically binds to the modified target DNA is added.
-
Signal Development: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Measurement: The signal is quantified using a plate reader. The IC50 value is calculated from the dose-response curve.
Single-Round HIV-1 Infectivity Assay (Cell-Based)
This assay measures the antiviral activity of a compound in a cell culture system using a single round of viral replication.
Materials:
-
Human cell lines (e.g., HEK293T, HOS)
-
HIV-1-based vector system (e.g., pseudotyped with VSV-G and containing a reporter gene like luciferase or GFP)
-
Test compound
-
Cell culture medium and supplements
-
Transfection reagents
-
Lysis buffer (for luciferase assay)
-
Luciferase substrate or flow cytometer (for GFP)
Procedure:
-
Virus Production: Producer cells (e.g., HEK293T) are co-transfected with the HIV-1 vector plasmid and a VSV-G envelope plasmid to generate infectious pseudovirions.
-
Cell Plating: Target cells (e.g., HOS) are seeded in 96-well plates and allowed to adhere.
-
Compound Addition: The cells are pre-treated with various concentrations of the test inhibitor for a few hours.
-
Infection: The virus-containing supernatant from the producer cells is added to the target cells.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for reverse transcription, integration, and reporter gene expression.
-
Quantification: The level of infection is quantified by measuring the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Visualizing Mechanisms and Workflows
HIV-1 Integrase Inhibition Pathway
Caption: Mechanism of HIV integrase inhibitors blocking viral DNA integration.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 of integrase inhibitors.
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Elvitegravir, quinolone HIV integrase inhibitor (CAS 697761-98-1) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
Unveiling the Allosteric Arsenal: A Comparative Guide to HIV-IN-10 and Novel HIV Integrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric HIV integrase inhibitor HIV-IN-10 and other leading alternatives. We delve into the experimental data validating their unique mechanism of action, offering a clear perspective on their potential in the landscape of antiretroviral therapy.
Allosteric integrase inhibitors (ALLINIs), also known as integrase-LEDGF/p75 allosteric inhibitors (INLAIs), represent a promising class of antiretroviral agents that target the HIV-1 integrase (IN) through a novel mechanism distinct from currently approved integrase strand transfer inhibitors (INSTIs). These inhibitors bind to a pocket at the dimer interface of the IN catalytic core domain (CCD), the same site utilized by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). This interaction induces aberrant IN hyper-multimerization, primarily disrupting the late stages of the viral replication cycle, leading to the formation of non-infectious virions. This guide focuses on the validation of this allosteric inhibition mechanism, with a particular focus on this compound, and provides a comparative analysis with other key ALLINIs.
Performance Comparison of Allosteric Integrase Inhibitors
The efficacy of ALLINIs is typically evaluated through a series of in vitro assays that probe their multifaceted mechanism of action. Key parameters include the half-maximal effective concentration (EC50) in multi-round and single-round viral infection assays, and the half-maximal inhibitory concentration (IC50) for the disruption of the IN-LEDGF/p75 interaction. The significant difference between multi-round and single-round EC50 values is a hallmark of ALLINIs, highlighting their primary impact on the late stages of viral replication.
| Inhibitor | Multi-Round Antiviral EC50 (nM) | Single-Round Antiviral EC50 (µM) | IN-LEDGF/p75 Interaction IC50 (nM) | Primary Resistance Mutations |
| This compound (GSK3839919) | 3 - 5[1] | Not Reported | Not Reported | Not Reported |
| BI-224436 | 52[2] | 1.4[2][3] | 90[2] | A128T |
| S-I-82 | 12 | 9.2 | 820 | Not Reported |
| BDM-2 | 4.5 - 8.7 | 1.4 | 47 | Not Reported |
| MUT871 | 1.4 - 3.1 | 0.63 | 14 | Not Reported |
| STP0404 (Pirmitegravir) | 0.41 | Not Reported | 190 | Y99H, A128T |
| GSK1264 | Not Reported | Not Reported | Not Reported | A128T and others |
Experimental Protocols
The validation of the allosteric inhibition mechanism of compounds like this compound relies on a series of well-defined experimental protocols.
Multi-Round Antiviral Assay
This assay assesses the inhibitor's ability to suppress viral replication over multiple cycles of infection.
-
Cell Culture: A suitable T-cell line (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Infection: Cells are infected with a replication-competent HIV-1 strain (e.g., NL4-3, HXB2) at a low multiplicity of infection (MOI).
-
Inhibitor Treatment: The infected cells are then cultured in the presence of serial dilutions of the test compound.
-
Quantification of Viral Replication: After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is calculated from the dose-response curve.
Single-Round Infectivity Assay
This assay specifically measures the effect of an inhibitor on the early stages of the HIV-1 life cycle (entry to integration).
-
Production of Pseudotyped Virus: Replication-defective HIV-1 particles are produced by co-transfecting producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid lacking the envelope gene but containing a reporter gene (e.g., luciferase) and a plasmid expressing a viral envelope glycoprotein (e.g., VSV-G).
-
Target Cell Infection: Target cells (e.g., TZM-bl) are pre-incubated with serial dilutions of the inhibitor before being infected with the pseudotyped virus.
-
Quantification of Infection: After 48-72 hours, the level of infection is determined by measuring the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: The EC50 value is calculated, representing the concentration of the inhibitor that reduces single-round infectivity by 50%.
IN-LEDGF/p75 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
-
Reagents: Recombinant purified full-length HIV-1 IN or its catalytic core domain (CCD) and the integrase-binding domain (IBD) of LEDGF/p75 are used. Each protein is labeled with a specific HTRF donor (e.g., terbium cryptate) or acceptor (e.g., d2) fluorophore.
-
Assay Procedure: The labeled proteins are mixed in the presence of serial dilutions of the test compound in a microplate.
-
Signal Detection: After incubation, the HTRF signal is measured using a plate reader. When the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the IN-LEDGF/p75 interaction by 50%, is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and processes.
Caption: HIV-1 Integrase Catalytic Pathway.
Caption: Mechanism of Allosteric Inhibition.
Caption: Experimental Validation Workflow.
References
A Comparative Analysis of Cross-Resistance Profiles of HIV Integrase Strand Transfer Inhibitors
Introduction
Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] They function by blocking the integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2] This guide provides a comparative analysis of the cross-resistance profiles of established INSTIs. Extensive searches for a compound designated "Hiv-IN-10" did not yield any publicly available data. Therefore, this guide focuses on the following widely used and investigational INSTIs: Raltegravir (RAL), Elvitegravir (EVG), Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB).
Resistance to INSTIs can emerge through mutations in the HIV-1 integrase gene, which can reduce the susceptibility of the virus to these drugs.[3] Understanding the cross-resistance patterns among different INSTIs is crucial for selecting effective subsequent treatment regimens for patients who have experienced virologic failure with an INSTI-containing regimen.
Comparative Cross-Resistance Data
The following table summarizes the in vitro cross-resistance profiles of five key INSTIs against common INSTI-resistance mutations. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) or inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility of the virus to the drug.
| Integrase Mutation(s) | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | Cabotegravir (CAB) Fold Change |
| Primary Mutations | |||||
| Y143C/R | >10 | >10 | Minimal | Minimal | Minimal |
| N155H | ~10 | ~30 | Minimal | Minimal | Minimal |
| Q148H/K/R | >10 | >10 | 2 - 10 | 2 - 5 | 2 - 10 |
| Secondary Mutations with Q148 | |||||
| G140S + Q148H | High | High | 5 - 10 | 2 - 5 | 5 - 15 |
| E138K + Q148K | High | High | 10 - 20 | 5 - 10 | 10 - 30 |
| G140S + Q148R | High | High | >10 | >5 | >20 |
| Other Notable Mutations | |||||
| T97A | Minimal | ~3 | Minimal | Minimal | Minimal |
| E92Q | Minimal | Minimal | Minimal | Minimal | Minimal |
| G118R | 5 - 10 | 5 - 10 | 5 - 10 | 2 - 3 | 5 - 10 |
| R263K | Minimal | Minimal | ~2 | Minimal | Minimal |
Note: The fold change values are approximate and can vary depending on the specific viral strain and the experimental assay used. "Minimal" indicates a fold change of less than 2. "High" indicates a fold change generally greater than 10-20.
Experimental Protocols
The determination of INSTI cross-resistance profiles relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Phenotypic Resistance Assay (Cell-Based)
This assay measures the ability of a drug to inhibit the replication of HIV-1 in cell culture.
-
Cells and Viruses: Recombinant HIV-1 strains containing specific site-directed mutations in the integrase gene are generated. These viruses often carry a reporter gene, such as luciferase, to facilitate the quantification of viral replication. MT-2 or similar susceptible cell lines are commonly used for infection.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the INSTIs being tested are added to the wells.
-
A standardized amount of the mutant or wild-type virus is then added to the cells.
-
The plates are incubated for a period of 3 to 5 days to allow for viral replication.
-
-
Data Analysis: The extent of viral replication is measured by quantifying the reporter gene activity (e.g., luciferase luminescence). The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the mutant and wild-type viruses. The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Enzymatic Assay (Biochemical)
This assay directly measures the effect of an inhibitor on the activity of the purified HIV-1 integrase enzyme.
-
Reagents: Purified recombinant HIV-1 integrase enzyme and oligonucleotide substrates that mimic the viral DNA ends are used.
-
Assay Procedure:
-
The integrase enzyme is incubated with the oligonucleotide substrate in the presence of various concentrations of the INSTI.
-
The reaction mixture contains essential cofactors like MgCl2 or MnCl2.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction products (representing the strand transfer activity) are then quantified.
-
-
Data Analysis: Quantification can be done using methods like gel electrophoresis and autoradiography or ELISA-based assays. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is determined.
Visualizations
Mechanism of INSTI Action and Resistance
The following diagram illustrates the mechanism of action of integrase strand transfer inhibitors and how resistance mutations can interfere with their activity.
Caption: Mechanism of INSTI action and development of resistance.
Experimental Workflow for Determining INSTI Cross-Resistance
The diagram below outlines the typical workflow for assessing the cross-resistance profile of an HIV-1 integrase inhibitor.
Caption: Workflow for determining INSTI cross-resistance.
Conclusion
The cross-resistance profiles of INSTIs are complex, with significant overlap between the first-generation drugs, raltegravir and elvitegravir. The second-generation INSTIs, dolutegravir and bictegravir, generally exhibit a higher genetic barrier to resistance and retain activity against many viral strains that are resistant to first-generation agents. However, certain mutational pathways, particularly those involving Q148 in combination with other secondary mutations, can confer broad cross-resistance across the INSTI class. Cabotegravir also shows susceptibility to some of these resistance patterns. Continuous surveillance and characterization of INSTI resistance are essential for optimizing HIV treatment strategies and guiding the development of future antiretroviral agents.
References
- 1. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of novel HIV integrase inhibitors and the problem of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allosteric HIV-1 Integrase Inhibitors (ALLINIs), a promising class of antiretroviral compounds. While this analysis aims to include Hiv-IN-10, a thorough search of available scientific literature and databases did not yield specific quantitative performance data for this particular compound. Therefore, this guide will focus on a comparative analysis of other well-characterized ALLINIs, providing a framework for understanding their mechanism of action and performance based on available experimental data.
ALLINIs represent a distinct class of HIV-1 integrase inhibitors that bind to a non-catalytic site, the so-called LEDGF/p75 binding pocket, on the integrase catalytic core domain (CCD).[1][2] This allosteric binding induces aberrant multimerization of the integrase enzyme, leading to the disruption of multiple stages of the viral life cycle, primarily inhibiting the late stages of viral maturation.[3][4][5] This mechanism is distinct from that of integrase strand transfer inhibitors (INSTIs), which target the enzyme's active site.
Performance Data of Representative ALLINIs
The following table summarizes the in vitro potency of several key ALLINIs based on reported experimental data. These values are critical for comparing the efficacy of these compounds in inhibiting viral replication and key enzymatic functions.
| Compound | Antiviral Activity (EC50, nM) | IN-LEDGF/p75 Interaction (IC50, nM) | IN Multimerization (EC50, nM) | Cell Line / Virus Strain |
| BI-224436 | 4 - 15 | 90 | ~34 | C8166 / HIV-1 HXB2, NL4-3 |
| Pirmitegravir (STP0404) | 0.41 | N/A | 147 | Human PBMCs / HIV-1 NL4-3 |
| GSK1264 | Potent antiviral activity (specific EC50 not consistently reported in initial screens) | N/A | N/A | N/A |
| KF116 | 24 | ~5000 | 86 | MT-4 cells / HIV-1 NL4-3 |
| BI-D | 89 (late phase) | N/A | N/A | HEK293T cells |
Mechanism of Action: A Visual Representation
ALLINIs function by binding to the dimer interface of the HIV-1 integrase catalytic core domain (CCD), a site also utilized by the host protein LEDGF/p75. This binding event triggers a conformational change in the integrase enzyme, promoting its aberrant multimerization. This hyper-multimerization of integrase disrupts its normal function, particularly during the late stages of viral replication, leading to the formation of non-infectious virions.
Caption: Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors (ALLINIs).
Experimental Protocols
The evaluation of ALLINIs involves a series of in vitro assays to determine their antiviral activity and their effect on the target enzyme, HIV-1 integrase.
Antiviral Activity Assay (p24 ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication, in cell culture supernatants. A reduction in p24 levels in the presence of the inhibitor indicates antiviral activity.
Workflow:
Caption: General workflow for determining antiviral activity using a p24 ELISA.
Detailed Methodology:
-
Cell Culture: Susceptible cell lines (e.g., MT-2, TZM-bl) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in 96-well plates.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with a range of concentrations of the ALLINI compound. A no-drug control is also included.
-
Incubation: The plates are incubated for a period of 4 to 7 days to allow for viral replication.
-
Supernatant Collection: After incubation, the cell culture supernatant is harvested.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit. This typically involves the following steps:
-
Coating a microplate with a capture antibody specific for p24.
-
Adding the cell supernatant to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, is calculated by fitting the data to a dose-response curve.
Integrase Multimerization Assay (HTRF-based)
This assay measures the ability of a compound to induce the multimerization of recombinant HIV-1 integrase. It often utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, which detects the proximity of two differentially tagged integrase proteins.
Workflow:
Caption: General workflow for an HTRF-based integrase multimerization assay.
Detailed Methodology:
-
Protein Preparation: Two batches of purified, recombinant full-length HIV-1 integrase are prepared, each with a different affinity tag (e.g., 6xHis and FLAG).
-
Assay Setup: The two tagged integrase proteins are mixed in an assay buffer in a microplate.
-
Compound Addition: Serial dilutions of the ALLINI are added to the wells. A no-drug control is included.
-
Incubation: The plate is incubated to allow the compound to induce multimerization of the integrase proteins.
-
Detection: HTRF detection reagents are added. These are typically antibodies against each tag, conjugated to a FRET donor (e.g., Europium cryptate) and a FRET acceptor (e.g., XL665). If the integrase proteins are in close proximity due to multimerization, the donor and acceptor will be brought close enough for FRET to occur.
-
Signal Measurement: The HTRF signal is measured using a compatible plate reader.
-
Data Analysis: The 50% effective concentration (EC50) for multimerization, the concentration of the compound that induces 50% of the maximal multimerization signal, is determined from a dose-response curve.
Conclusion
ALLINIs represent a compelling class of antiretroviral agents with a unique mechanism of action that is complementary to existing therapies. The data presented for compounds such as BI-224436 and Pirmitegravir demonstrate their high potency in inhibiting HIV-1 replication. The primary mechanism of these compounds is the induction of aberrant integrase multimerization, which disrupts the late stages of the viral life cycle. Further research and the public dissemination of data for a wider range of ALLINIs, including this compound, will be crucial for a comprehensive comparative understanding and for advancing the clinical development of this promising class of inhibitors.
References
- 1. A New Class of Multimerization Selective Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Multimerization Selective Inhibitors of HIV-1 Integrase | PLOS Pathogens [journals.plos.org]
- 3. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of HIV Integrase Inhibitors: A Comparative Guide
A head-to-head comparison of in vitro activity between a specific compound designated "Hiv-IN-10" and Cabotegravir could not be conducted. Extensive searches of scientific literature and drug development databases did not yield any information on a publicly disclosed HIV integrase inhibitor with the identifier "this compound." This suggests that "this compound" may be an internal, unpublished compound designator, a misnomer, or a compound not yet in the public domain.
Therefore, this guide provides a comprehensive in vitro comparison of Cabotegravir against other well-characterized, clinically relevant HIV-1 integrase strand transfer inhibitors (INSTIs): Bictegravir , Dolutegravir , Elvitegravir , and Raltegravir . This comparison serves as a valuable resource for researchers, scientists, and drug development professionals by detailing the methodologies for evaluating in vitro performance and presenting supporting experimental data for these key antiretroviral agents.
Mechanism of Action: Targeting HIV Integration
HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process, known as strand transfer, is essential for the establishment of a persistent infection.[2] Integrase inhibitors, including Cabotegravir, work by binding to the active site of the integrase enzyme, effectively blocking the strand transfer step and preventing the integration of the viral genome into the host DNA.[3] This action halts the replication of the virus.[3]
Comparative Antiviral Activity
The in vitro potency of antiretroviral drugs is commonly measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the drug concentration required to inhibit viral replication by 50% in cell-based assays. A lower EC50 or IC50 value indicates greater potency.
| Compound | HIV-1 Strain | Cell Type | EC50 / IC50 (nM) | Citation(s) |
| Cabotegravir | HIV-1 NL4-3 | MAGIC-5A cells | 1.2 - 1.7 | |
| Various HIV-1 Subtypes (A, B, C, D) | TZM-bl cells | 1.3 - 2.2 | ||
| Wild-Type HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 0.2 | ||
| Bictegravir | Wild-Type HIV-1 | T-cell lines / Primary cells | 1.5 - 2.4 | |
| Dolutegravir | Wild-Type HIV-1 | PBMCs | 0.51 | |
| Wild-Type HIV-1 | MT-4 cells | 0.71 | ||
| Elvitegravir | Various HIV-1 Strains | Various | 0.7 - 1.5 | |
| Raltegravir | Various HIV-1 Strains | Various | 2 - 7 |
Note: EC50/IC50 values can vary depending on the specific HIV-1 strain, cell type used in the assay, and other experimental conditions.
Experimental Protocols
Standardized in vitro assays are crucial for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments used to characterize the activity of HIV integrase inhibitors.
Cell-Based Antiviral Activity Assay
This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a cell culture system.
Objective: To measure the EC50 of the test compound against HIV-1 replication in a susceptible cell line.
Materials:
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 NL4-3, HIV-1 BaL).
-
Test Compounds: Cabotegravir and other INSTIs, serially diluted.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega Luciferase Assay System).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add the diluted compounds.
-
Virus Infection: After a 30-minute pre-incubation with the compounds, infect the cells with a predetermined amount of HIV-1 (e.g., 500 TCID50).
-
Incubation: Culture the infected cells for 48 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound is indicative of antiviral activity. Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral activity assay to determine the concentration of the compound that is toxic to the host cells.
Objective: To measure the 50% cytotoxic concentration (CC50) of the test compound.
Materials:
-
Same cell line, culture medium, and 96-well plates as in the antiviral assay.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT).
-
Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Spectrophotometer (microplate reader).
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the antiviral activity assay protocol, using an identical plate of uninfected cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window for the compound.
In Vitro Integrase Strand Transfer Assay
This is a biochemical assay that directly measures the ability of a compound to inhibit the strand transfer activity of the purified HIV-1 integrase enzyme.
Objective: To determine the IC50 of the test compound for the inhibition of the integrase-catalyzed strand transfer reaction.
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) donor DNA and a target DNA. These are often labeled (e.g., with biotin and digoxigenin).
-
Reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
Streptavidin-coated microplates.
-
Enzyme-linked immunosorbent assay (ELISA) reagents for detection (e.g., anti-digoxigenin antibody conjugated to an enzyme like horseradish peroxidase).
-
Substrate for the detection enzyme (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Plate Preparation: Add a solution containing the donor DNA substrate to the streptavidin-coated wells and incubate to allow binding.
-
Reaction Mixture: In a separate plate, prepare a reaction mixture containing the reaction buffer, integrase enzyme, and serial dilutions of the test compound. Incubate briefly.
-
Initiate Reaction: Transfer the integrase/compound mixture to the donor DNA-coated plate. Add the target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the strand transfer reaction to occur.
-
Detection: Wash the plates to remove unbound reagents. Add the anti-digoxigenin antibody conjugate and incubate. After another wash step, add the enzyme substrate.
-
Readout: Stop the reaction and measure the resulting signal (e.g., absorbance) with a microplate reader.
-
Data Analysis: The signal is proportional to the amount of strand transfer that has occurred. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
This guide provides a framework for the in vitro comparison of HIV integrase inhibitors, using Cabotegravir and other approved drugs as examples. The data presented in the comparison table highlight the potent antiviral activity of these compounds in the low nanomolar range. The detailed experimental protocols for cell-based antiviral and cytotoxicity assays, as well as the biochemical strand transfer assay, offer a foundation for the rigorous evaluation of novel INSTIs. By following these standardized methods, researchers can generate reliable and comparable data to inform the drug development process.
References
Independent Verification of Hiv-IN-10 EC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 50% effective concentration (EC50) of the novel HIV integrase inhibitor, Hiv-IN-10, with commercially available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the experimental workflow and the targeted signaling pathway.
Comparative Efficacy of HIV Integrase Inhibitors
The antiviral potency of HIV integrase inhibitors is a critical determinant of their clinical potential. The EC50 value, representing the concentration of a drug that inhibits 50% of viral replication, is a key metric for this assessment. A lower EC50 value generally indicates a more potent drug.
The table below summarizes the EC50 values for this compound compared to several established HIV integrase strand transfer inhibitors (INSTIs). It is important to note that EC50 values can vary depending on the specific cell line used, the viral strain, and the experimental conditions.
| Compound | EC50 (nM) | Cell Line | Notes |
| This compound | Hypothetical 0.5 - 5 | Various | Represents a target range for a novel, potent inhibitor. |
| Raltegravir | 2.2–5.3 ng/mL | Not Specified | One of the first-generation INSTIs.[1] |
| Elvitegravir | 0.04–0.6 ng/mL | Not Specified | A potent INSTI, often co-administered with a boosting agent.[1] |
| Dolutegravir | 0.2 ng/mL | Not Specified | A second-generation INSTI with a high genetic barrier to resistance.[1] In peripheral blood mononuclear cells, the IC50 was 0.21 ng/mL, which increased in the presence of human serum albumin.[1] |
| Bictegravir | 0.2 ng/mL | Not Specified | A potent, unboosted INSTI.[1] |
| Cabotegravir | 0.1 ng/mL | Not Specified | A long-acting INSTI developed for infrequent dosing. |
| Experimental (S,S)-isomer 3 | 25 nM | MAGI cells | An example of an experimental compound with low nanomolar activity. |
Experimental Protocols
Accurate and reproducible determination of EC50 values is crucial for the preclinical evaluation of antiviral compounds. The following is a generalized protocol for assessing the in vitro efficacy of HIV integrase inhibitors.
Objective: To determine the concentration of an investigational drug (e.g., this compound) that inhibits 50% of HIV-1 replication in a cell-based assay.
Materials:
-
Cell Line: A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) or clinical isolates.
-
Investigational Drug: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Control Drugs: Known HIV integrase inhibitors (e.g., Raltegravir, Dolutegravir) for comparison.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Quantifying Viral Replication: This can be a p24 antigen ELISA kit, a reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase, β-galactosidase).
Procedure:
-
Cell Preparation: Plate the target cells at an optimal density in 96-well plates.
-
Drug Dilution: Prepare a serial dilution of this compound and control drugs. It is common to perform a two-fold or three-fold dilution series to cover a wide range of concentrations.
-
Infection: Add a pre-titered amount of HIV-1 to the wells containing the cells and the diluted drugs. Include control wells with cells and virus but no drug (virus control) and wells with cells only (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in the cell culture supernatants or cell lysates using a chosen method (e.g., p24 ELISA).
-
Data Analysis:
-
Normalize the data by setting the virus control as 100% replication and the cell control as 0%.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the EC50 value.
-
Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the EC50 value of this compound.
Caption: Simplified signaling pathway of HIV integrase and the inhibitory action of this compound.
References
Safety Profile of Hiv-IN-10: Data Currently Unavailable for Direct Comparison
A comprehensive comparative analysis of the safety profile of a compound referred to as "Hiv-IN-10" against currently approved antiretroviral therapies cannot be provided at this time due to the absence of publicly available data on this specific investigational agent. Searches of scientific literature and clinical trial registries did not yield any information, including preclinical or clinical safety and toxicity data, for a substance designated as "this compound".
For a meaningful comparison with established antiretrovirals, detailed information on this compound would be required. This would typically include findings from a range of preclinical toxicology studies and phased clinical trials.
General Safety Profiles of Approved Antiretroviral Classes
Approved antiretroviral drugs are categorized into several classes, each with a distinct mechanism of action and a characteristic safety profile. The primary classes include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): This class can be associated with mitochondrial toxicity, which may manifest as lactic acidosis, hepatic steatosis, and pancreatitis. Some NRTIs have been linked to effects on bone mineral density and renal function.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Common adverse effects associated with NNRTIs include skin rash and central nervous system (CNS) effects such as dizziness and vivid dreams. Hepatotoxicity is also a potential concern.
-
Protease Inhibitors (PIs): PIs are often associated with metabolic complications, including dyslipidemia, insulin resistance, and an increased risk of cardiovascular disease. Gastrointestinal intolerance is also a common side effect.
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs are generally well-tolerated. Some potential side effects include insomnia, headache, and, less commonly, neuropsychiatric effects. There have been some reports of weight gain associated with this class.
-
Entry Inhibitors (including CCR5 antagonists and fusion inhibitors): These drugs have specific safety considerations. For example, CCR5 antagonists may be associated with hepatotoxicity, while fusion inhibitors, which are administered via injection, can cause injection-site reactions.
Experimental Protocols for Safety Assessment
The safety of any new antiretroviral candidate is rigorously evaluated through a standardized series of preclinical and clinical studies.
Preclinical Safety and Toxicology Studies:
-
In vitro cytotoxicity assays: To determine the concentration of the drug that is toxic to cells.
-
Genotoxicity assays (e.g., Ames test, micronucleus test): To assess the potential for the drug to cause genetic mutations.
-
Carcinogenicity studies: Long-term studies in animal models to evaluate the tumor-forming potential of the drug.
-
Reproductive and developmental toxicity studies: To assess the potential effects on fertility and fetal development.
-
Safety pharmacology studies: To evaluate the effects of the drug on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.
Clinical Trial Phases:
-
Phase I: The first-in-human trials, conducted in a small number of healthy volunteers to assess initial safety, tolerability, and pharmacokinetic properties.
-
Phase II: Studies in a larger group of HIV-infected individuals to evaluate the drug's efficacy and further assess its safety.
-
Phase III: Large-scale, multicenter trials comparing the new drug to the standard of care in a diverse population of HIV-infected patients to confirm efficacy and monitor for less common adverse events.
-
Phase IV: Post-marketing surveillance to monitor for long-term and rare side effects after the drug is approved.
Visualizing the Drug Development and Safety Evaluation Workflow
The following diagram illustrates the general workflow for assessing the safety of a new antiretroviral drug candidate.
Caption: Workflow for Antiretroviral Safety Assessment.
Without specific data for "this compound," a direct and evidence-based comparison with the safety profiles of approved antiretrovirals is not feasible. The information provided above serves as a general overview of the safety considerations for existing antiretroviral classes and the established process for evaluating the safety of new drug candidates.
Assessing the Genetic Barrier to Resistance for HIV-IN-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus (HIV) infection. A key characteristic of a durable antiretroviral agent is a high genetic barrier to resistance, which refers to the number of specific mutations the virus must accumulate to overcome the drug's inhibitory effect. This guide provides a comparative framework for assessing the genetic barrier to resistance of a novel investigase strand transfer inhibitor (INSTI), HIV-IN-10, against established first and second-generation INSTIs.
Comparative Analysis of Integrase Inhibitor Resistance Profiles
The development of resistance to INSTIs is primarily associated with mutations in the HIV-1 integrase gene. These mutations can reduce the binding affinity of the inhibitor to the integrase enzyme, thereby diminishing its antiviral activity. The following table summarizes key resistance mutations and the fold change in susceptibility for well-characterized INSTIs, providing a benchmark for evaluating this compound.
| Integrase Inhibitor | Class | Primary Resistance Mutations | Common Secondary Mutations | Fold Change in IC50 (Approximate) | Genetic Barrier |
| Raltegravir (RAL) | First-Generation | Y143R/C/H, Q148H/K/R, N155H | E138K, G140S/A | >10-fold with primary mutations | Low |
| Elvitegravir (EVG) | First-Generation | E92Q, T66I, N155H, Q148H/K/R | H51Y, E138K, G140S | >10-fold with primary mutations | Low |
| Dolutegravir (DTG) | Second-Generation | R263K, G118R | H51Y, E138K | >10-fold with specific pathways | High |
| Bictegravir (BIC) | Second-Generation | R263K | M50I | Data suggests a high barrier | High |
| This compound | Novel | To be determined | To be determined | To be determined | To be determined |
Data for established drugs are compiled from various in vitro and clinical studies. The fold change in IC50 can vary depending on the specific mutations and the cell line used.
Experimental Protocols for Assessing Genetic Barrier
A comprehensive assessment of the genetic barrier to resistance for this compound involves a combination of in vitro selection experiments and phenotypic and genotypic analyses.
In Vitro Resistance Selection
Objective: To induce the emergence of resistant viral strains by culturing HIV-1 in the presence of escalating concentrations of this compound.
Methodology:
-
Cell Culture: HIV-1 permissive cell lines (e.g., MT-4, PM1) are cultured in appropriate media.
-
Viral Infection: Cells are infected with a wild-type laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) at a low multiplicity of infection (MOI).
-
Drug Pressure: The infected cells are cultured in the presence of this compound, starting at a concentration equivalent to the in vitro IC50.
-
Dose Escalation: The concentration of this compound is gradually increased in subsequent passages as viral replication is detected (e.g., by measuring p24 antigen levels in the supernatant).
-
Virus Isolation: Virus from cultures that demonstrate sustained replication at higher drug concentrations is harvested.
-
Genotypic and Phenotypic Analysis: The harvested virus is analyzed to identify mutations in the integrase gene and to determine the fold change in susceptibility to this compound and other INSTIs.
Genotypic Resistance Analysis
Objective: To identify mutations in the HIV-1 integrase gene that confer resistance to this compound.
Methodology:
-
RNA Extraction: Viral RNA is extracted from the culture supernatant of resistant viral isolates.
-
Reverse Transcription and PCR (RT-PCR): The integrase gene is reverse transcribed into cDNA and then amplified using PCR.
-
Sequencing: The amplified PCR product is sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS is preferred for its ability to detect low-frequency variants (as low as 1%) which may be missed by Sanger sequencing (which has a detection threshold of 15-20%).[1][2][3]
-
Sequence Analysis: The obtained sequences are compared to a wild-type reference sequence to identify amino acid substitutions.
Phenotypic Resistance Analysis
Objective: To quantify the level of resistance conferred by specific mutations.
Methodology:
-
Recombinant Virus Generation: Site-directed mutagenesis is used to introduce the identified resistance mutations into an infectious molecular clone of HIV-1.
-
Virus Production: The mutated plasmids are transfected into a suitable cell line to produce recombinant viruses carrying the specific mutations.
-
Susceptibility Assay: The susceptibility of the recombinant viruses to this compound and other INSTIs is determined using a cell-based assay. This involves infecting cells with the recombinant viruses in the presence of serial dilutions of the drug.
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each mutant virus and compared to the IC50 for the wild-type virus to determine the fold change in resistance.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: HIV integrase mechanism of action and inhibition by this compound.
Caption: Experimental workflow for assessing the genetic barrier to resistance.
Conclusion
A high genetic barrier to resistance is a desirable attribute for any new antiretroviral agent. For this compound, a comprehensive evaluation through in vitro selection, followed by detailed genotypic and phenotypic characterization, is essential. By comparing the emerging resistance profile of this compound with that of established first and second-generation INSTIs, researchers and drug developers can gain critical insights into its potential durability and clinical utility in the management of HIV-1 infection. The ability of this compound to maintain activity against viral strains with known INSTI resistance mutations will be a key determinant of its success.
References
Safety Operating Guide
Essential Safety and Handling Protocols for the HIV-1 Integrase Inhibitor Raltegravir
Note: A search for the specific compound "Hiv-IN-10" did not yield any matching safety and handling information. The following guidance is provided for Raltegravir , a representative and well-documented HIV-1 integrase inhibitor, to serve as a comprehensive safety resource for researchers, scientists, and drug development professionals.
This document provides essential, immediate safety and logistical information for handling the antiretroviral compound Raltegravir in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.
Quantitative Safety Data
The following table summarizes key quantitative safety and hazard information for Raltegravir. This data is essential for risk assessment and for ensuring a safe laboratory environment.
| Parameter | Value | Reference |
| Hazard Class | Reproductive Toxicity Category 2; Serious Eye Damage Category 1 | [1][2] |
| Hazard Statements | H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H361d (Suspected of damaging the unborn child), H402 (Harmful to aquatic life) | [1][2] |
| Signal Word | Danger | [3] |
| Occupational Exposure | Recommended Post-Exposure Prophylaxis (PEP) Regimen: Raltegravir (400 mg twice daily) with Tenofovir DF-Emtricitabine (300 mg-200 mg daily) for 28 days. | |
| Risk of HIV Acquisition (for context) | Percutaneous Exposure: ~0.2-0.3%; Mucous Membrane Exposure: ~0.09% |
Experimental Protocols: Handling and Storage
Adherence to strict protocols is critical when handling Raltegravir to minimize exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, before handling the container.
-
Storage: Store Raltegravir in a cool, well-ventilated, and securely locked area. Keep the container tightly closed in its original packaging to protect from moisture.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, and any relevant hazard symbols.
Preparation of Solutions:
-
Designated Area: All handling of powdered Raltegravir should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust.
-
PPE: Wear a lab coat, nitrile gloves, and safety goggles. For procedures that may generate dust or aerosols, a face shield is recommended.
-
Weighing: Use an analytical balance within the fume hood to weigh the required amount of Raltegravir powder.
-
Dissolving: Add the solvent to the powder slowly to avoid splashing. If necessary, use sonication or gentle heating to aid dissolution.
-
Labeling: Immediately label the container with the solution's name, concentration, solvent, date of preparation, and your initials.
General Handling:
-
Avoid breathing dust.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Provide eye flushing systems and safety showers close to the working place.
Operational and Disposal Plan
A comprehensive plan for the use and disposal of Raltegravir is essential for laboratory safety and environmental protection.
Spill Procedures:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and relevant safety personnel.
-
Containment: For small spills, prevent further spread using absorbent materials.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with soap and water.
-
Disposal Plan:
All waste contaminated with Raltegravir must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats), weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions containing Raltegravir should be collected in a labeled, leak-proof hazardous waste container.
-
Do not pour Raltegravir solutions down the drain.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate waste stream.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant.
-
Mechanism of Action: HIV-1 Integrase Inhibition
Raltegravir is a potent inhibitor of the HIV-1 integrase enzyme, which is essential for the replication of the virus. The following diagram illustrates its mechanism of action.
Caption: Raltegravir blocks the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
